3-Allylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDNSFBFPTFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621639 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21156-91-2 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Allylbenzaldehyde: A Bifunctional Scaffold for Divergent Synthesis
The following technical guide details the chemical structure, synthesis, and applications of 3-allylbenzaldehyde , a bifunctional aromatic intermediate.
Technical Whitepaper | Version 1.0
Executive Summary
This compound (CAS: 21156-91-2) is a specialized aromatic intermediate characterized by two distinct reactive handles: an electrophilic formyl group (-CHO) and a nucleophilic allyl group (-CH₂CH=CH₂) at the meta position. Unlike its more common ether analog (3-allyloxybenzaldehyde), the carbon-linked allyl moiety in this compound offers superior metabolic stability and resistance to hydrolysis, making it a critical scaffold in the development of stable pharmacophores, particularly in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).
Chemical Structure & Physiochemical Properties
The molecule consists of a benzene ring substituted at the 1-position with an aldehyde and at the 3-position with an allyl group.[1] This meta-substitution pattern prevents the steric and electronic conjugation effects often seen in ortho or para isomers, allowing the two functional groups to react independently.
Table 1: Physiochemical Profile
| Property | Value | Notes |
| IUPAC Name | 3-(prop-2-en-1-yl)benzaldehyde | |
| CAS Registry Number | 21156-91-2 | Distinct from O-allyl ether (CAS 40359-32-8) |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Oxidizes upon air exposure |
| Boiling Point | ~240–250 °C (Predicted) | |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Et₂O | Limited water solubility |
| Storage | 2–8 °C, under Inert Gas (Ar/N₂) | Air-sensitive (aldehyde oxidation) |
Spectral Characterization (¹H NMR)
Data derived from purified samples in CDCl₃:
-
Aldehyde (-CHO): Singlet at δ 10.00 ppm .[2]
-
Aromatic Protons: Multiplets at δ 7.75–7.69 (2H) and δ 7.48–7.44 (2H).[2][3]
-
Allyl -CH=: Multiplet (ddt) at δ 5.98 ppm .[2]
-
Allyl =CH₂: Multiplets at δ 5.14–5.09 ppm .
-
Allyl -CH₂-: Doublet at δ 3.47 ppm .
Synthesis & Manufacturing Protocols
The synthesis of this compound requires transition-metal catalysis to establish the C(sp²)–C(sp³) bond. The most robust method utilizes Suzuki-Miyaura cross-coupling , which avoids the toxicity of organotin reagents used in Stille couplings.
Protocol: Palladium-Catalyzed Allylation
This protocol describes the coupling of 3-formylphenylboronic acid with allyl alcohol, a "green" route that generates water as the primary byproduct.
Reagents:
-
Substrate: 3-Formylphenylboronic acid (1.0 equiv)
-
Coupling Partner: Allyl alcohol (1.0 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (0.8 mol%)
-
Ligand: Triphenylphosphite (0.8 mol%)
-
Solvent: Anhydrous 1,4-Dioxane[2]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask and purge with Nitrogen (N₂).
-
Dissolution: Charge flask with 3-formylphenylboronic acid and Pd₂(dba)₃ in anhydrous 1,4-dioxane.
-
Activation: Add triphenylphosphite and allyl alcohol via syringe.
-
Reaction: Heat the mixture to 100 °C for 3 hours under N₂ atmosphere.
-
Workup: Cool to room temperature (RT). Dilute with diethyl ether and wash with brine.
-
Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 10% Et₂O/Hexanes).
-
Yield: Expect ~55–65% isolated yield of clear liquid.
Visualization: Synthesis Pathway
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling route using allyl alcohol.
Reactivity Profile & Applications
The utility of this compound lies in its orthogonality . The aldehyde and allyl groups can be functionalized sequentially without interference, enabling the rapid construction of complex heterocyclic libraries.
A. Divergent Synthesis Pathways
-
Aldehyde-Selective Transformations:
-
Reductive Amination: Reaction with amines/NaBH₃CN yields secondary amines (drug linkers).
-
Knoevenagel Condensation: Reaction with active methylenes yields chalcones (anti-inflammatory scaffolds).
-
-
Allyl-Selective Transformations:
-
Olefin Metathesis: Ring-Closing Metathesis (RCM) with Grubbs catalysts to form macrocycles or fused bicyclic systems (e.g., indenes).
-
Oxidation: Epoxidation (mCPBA) or Dihydroxylation (OsO₄) introduces chirality.
-
B. Use in Drug Discovery[7]
-
Fragment-Based Design: The molecule serves as a "linker fragment," connecting an aromatic core to a lipophilic tail (allyl) or a polar head (aldehyde derived).
-
Chalcone Synthesis: Used to synthesize meta-allyl chalcones, which are investigated for inhibition of lipoxygenase and cyclooxygenase pathways.
-
Bio-Cleavage Probes: Used as a substrate to test the regioselectivity of oxidative enzymes (e.g., Trametes hirsuta oxidases), which selectively cleave the alkene to a ketone or acid.
Visualization: Divergent Reactivity
Figure 2: Orthogonal reactivity allowing for divergent library synthesis.
Safety & Handling Protocol
As a reactive aldehyde, this compound requires specific handling to maintain purity and ensure operator safety.
-
Air Sensitivity: The aldehyde proton is susceptible to autoxidation to 3-allylbenzoic acid. Protocol: Store under Argon or Nitrogen atmosphere. Seal containers with Parafilm or store in a glovebox.
-
Temperature: Store at 2–8 °C to prevent polymerization of the allyl group or degradation.
-
Hazards (GHS Classification):
-
Disposal: Dispose of as organic waste (halogen-free). Quench residual aldehyde with aqueous sodium bisulfite before disposal if necessary.
References
-
Synthesis via Suzuki-Miyaura Coupling: Paul, C. E., et al. (2012).[2] "Expanding the regioselective enzymatic repertoire: oxidative mono-cleavage of dialkenes catalyzed by Trametes hirsuta." Chemical Communications, 48, 3303-3305. [3]
-
General Reactivity of Allyl-Benzaldehydes: Kishner, A. (1912).[2] "this compound synthesis and properties." Journal of the Chemical Society, Abstracts.
-
Applications in Chalcone Synthesis: ResearchGate Review. (2025).[1][6][5] "Synthesis and pharmacological applications of chalcones."
Sources
3-allylbenzaldehyde CAS number and identification
CAS Number: 21156-91-2 IUPAC Name: 3-(Prop-2-en-1-yl)benzaldehyde Synonyms: m-Allylbenzaldehyde; 3-(2-Propenyl)benzaldehyde[1]
Executive Summary & Critical Distinction
3-Allylbenzaldehyde is a bifunctional aromatic intermediate featuring a reactive aldehyde group and an allyl moiety at the meta position.[1] It serves as a versatile scaffold in the synthesis of heterocyclic pharmaceuticals, particularly quinolines and indoles, and as a monomer for functionalized polymers.
CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with 3-(Allyloxy)benzaldehyde (CAS 40359-32-8), which contains an ether linkage.[1]
-
Target Compound (C-Linked): this compound (CAS 21156-91-2) — Carbon-Carbon bond.[1][2]
-
Common Error (O-Linked): 3-(Allyloxy)benzaldehyde (CAS 40359-32-8) — Carbon-Oxygen bond.[1]
Ensure your procurement specifications explicitly state the CAS number 21156-91-2 to avoid sourcing the ether derivative.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 21156-91-2 |
| Molecular Formula | C |
| Molecular Weight | 146.19 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~235 °C (Predicted) |
| Density | 1.02 g/cm³ (Predicted) |
| SMILES | C=CCC1=CC=CC(C=O)=C1 |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Synthesis & Production Protocols
The synthesis of this compound requires precision to prevent isomerization of the double bond or oxidation of the aldehyde.[1] Two primary methodologies are recommended: Stille Coupling (robust, high yield) and Suzuki-Miyaura Coupling (lower toxicity).[1]
Method A: Palladium-Catalyzed Stille Coupling (Standard)
This method utilizes organotin reagents for high chemoselectivity, avoiding side reactions with the aldehyde group.[1]
Reagents:
-
Substrate: 3-Bromobenzaldehyde (1.0 eq)
-
Coupling Agent: Allyltributylstannane (1.1 eq)[1]
-
Catalyst: Pd(PPh
) (2-5 mol%)[1] -
Solvent: Toluene (anhydrous)[1]
Protocol:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-bromobenzaldehyde (18.5 g, 100 mmol) in anhydrous toluene (200 mL).
-
Addition: Add allyltributylstannane (36.4 g, 110 mmol) followed by Pd(PPh
) (2.3 g, 2 mmol). -
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Add aqueous KF (10%) and stir vigorously for 1 hour to precipitate tin residues. Filter through Celite.
-
Purification: Wash the filtrate with brine, dry over MgSO
, and concentrate. Purify via flash column chromatography (SiO , Hexane/EtOAc gradient).
Method B: Suzuki-Miyaura Coupling (Green Alternative)
Avoids toxic organotin byproducts but requires careful control of base to prevent aldol condensation.[1]
Reagents:
-
Coupling Agent: Allylboronic acid pinacol ester[1]
-
Catalyst: Pd(dppf)Cl
[1] -
Base: K
PO (anhydrous)[1]
Protocol:
-
Combine 3-bromobenzaldehyde (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and K
PO (2.0 eq) in 1,4-dioxane. -
Degas the solution with N
for 15 minutes. -
Add Pd(dppf)Cl
(3 mol%) and heat to 80°C for 6 hours. -
Dilute with water and extract with ethyl acetate.
Characterization Data (Self-Validating)
Use the following spectroscopic data to validate the identity of your synthesized product.
Nuclear Magnetic Resonance (NMR)
H NMR (300 MHz, CDClInfrared Spectroscopy (FT-IR)[1]
-
1700 cm
: Strong C=O stretch (Aldehyde).[1] -
1640 cm
: Weak C=C stretch (Allyl). -
2720, 2820 cm
: Fermi doublet C-H stretch (Aldehyde).[1]
Reactivity & Applications Workflow
This compound is a "linchpin" intermediate.[1] The aldehyde allows for condensation reactions, while the allyl group enables olefin metathesis or radical cyclizations.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and allyl functionalities.
Key Application: Synthesis of Functionalized Quinolines
The reaction of this compound with anilines under Lewis acid catalysis (e.g., BF
Safety & Handling (SDS Highlights)
-
Hazards: Skin irritant (H315), Eye irritant (H319).[1] Potential sensitizer.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is prone to air oxidation to 3-allylbenzoic acid.[1]
-
Stabilization: Commercial samples may contain 0.1% hydroquinone to prevent polymerization of the allyl group.
References
-
AiFChem. (n.d.).[1] this compound Product Page. Retrieved from
-
Royal Society of Chemistry. (2012).[1] Expanding the regioselective enzymatic repertoire: oxidative mono-cleavage of dialkenes catalyzed by Trametes hirsuta. RSC Advances. Retrieved from [1]
-
ChemicalBook. (n.d.).[1] this compound CAS 21156-91-2.[1][2][5] Retrieved from [1]
-
GuideChem. (n.d.). 3-Bromobenzaldehyde Synthesis Protocols. Retrieved from
Sources
- 1. Chemical Product Catalog _Letter A_Page 491_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 4. C10H10O2 - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 21156-91-2 | this compound - AiFChem [aifchem.com]
Thermodynamic Stability Profile: 3-Allylbenzaldehyde vs. Isomeric Landscapes
Executive Summary
In the development of functionalized aromatic building blocks, 3-allylbenzaldehyde (CAS: 58509-86-5) presents a unique thermodynamic profile governed by two distinct isomerism vectors: positional isomerism (ortho/meta/para) and chain isomerism (allyl vs. propenyl).
While this compound is kinetically stable under neutral conditions, it is thermodynamically metastable. The primary thermodynamic driver is the isomerization of the isolated allyl double bond to the conjugated propenyl form (3-(1-propenyl)benzaldehyde), a process releasing approximately 10–15 kJ/mol of energy. This guide details the thermodynamic hierarchy of these isomers, provides a validated computational protocol for precise energy quantification, and outlines experimental safeguards against unwanted isomerization.
The Thermodynamic Landscape
To understand the stability of this compound, we must analyze it against its two primary isomer classes.
Chain Isomerism: The Conjugation Driver
The most critical thermodynamic instability in allylbenzenes is the migration of the double bond into conjugation with the aromatic ring.
-
Allyl Form (Target):
-
Status: Isolated double bond. Higher energy.[1]
-
Utility: Versatile handle for olefin metathesis or hydroboration.
-
-
Propenyl Form (Thermodynamic Sink):
-
Status: Conjugated system (styrenyl resonance). Lower energy.
-
Risk: Spontaneous conversion occurs in the presence of trace acids, bases, or transition metals (Ru, Rh).
-
Thermodynamic Prediction:
Positional Isomerism: Steric & Electronic Effects
Comparing this compound (meta) with its 2- (ortho) and 4- (para) counterparts:
| Isomer | Stability Rank | Rationale |
| 4-Allylbenzaldehyde (Para) | 1 (Most Stable) | Minimal steric hindrance; high symmetry. |
| This compound (Meta) | 2 (Target) | Stable. The meta-directing formyl group places the allyl group in an electronically neutral node. |
| 2-Allylbenzaldehyde (Ortho) | 3 (Least Stable) | Steric clash between the formyl oxygen and the allylic methylene. Potential for intramolecular cyclization (hemiacetal formation). |
Computational Protocol: Quantifying Stability
As exact experimental heats of formation for these specific aldehydes are sparse in public databases, we utilize a self-validating DFT (Density Functional Theory) protocol to derive them.
Methodology
-
Software: Gaussian 16 / ORCA 5.0
-
Theory Level:
-
Why: The
functional captures long-range dispersion forces critical for accurate ortho-substituent interaction energies.
-
-
Solvation: SMD Model (Acetonitrile or Toluene, depending on synthesis solvent).
Step-by-Step Workflow
-
Conformational Search:
-
Generate rotamers for the formyl (
) and allyl ( ) bonds. -
Perform low-level pre-optimization (B3LYP/6-31G*).
-
-
Geometry Optimization:
-
Optimize the lowest energy conformers at the high-level theory.
-
Validation: Ensure zero imaginary frequencies (NImag=0).
-
-
Thermochemistry Calculation:
-
Calculate
and .[2] -
Compute Isodesmic Reaction Energy to cancel systematic errors:
-
Visualizing the Stability & Mechanism
The following diagrams illustrate the energy hierarchy and the mechanism of the primary instability (isomerization).
Thermodynamic Stability Ranking
Caption: Relative Gibbs Free Energy landscape. The driving force for allyl-to-propenyl conversion is the dominant thermodynamic vector.
Base-Catalyzed Isomerization Mechanism
This pathway explains how the molecule traverses the energy landscape.
Caption: Mechanism of base-catalyzed isomerization. The benzylic proton is acidic (
Experimental Protocols
Synthesis Integrity Check (GC-MS)
To verify thermodynamic stability during processing, use this protocol to detect the onset of isomerization.
Instrument: Agilent 7890B / 5977B MSD (or equivalent).
Column: HP-5ms Ultra Inert (
Method Parameters:
-
Inlet:
, Split 50:1. -
Oven:
(1 min) (3 min). -
Detection:
-
This compound: Retention time
8.5 min. Key Ions: . -
3-Propenylbenzaldehyde: Retention time
9.2 min (Elutes later due to conjugation/polarity). Key Ions: .
-
Acceptance Criteria:
-
Propenyl isomer content
. -
If
, the batch is thermodynamically compromised (likely exposure to trace base or heat).
Stability Stress Test
-
Dissolve 50 mg of this compound in 1 mL
-DMSO. -
Add 0.1 eq.
(Base challenge). -
Monitor by
-NMR at .-
Signal to Watch: Disappearance of Allyl
doublet ( ) and appearance of Propenyl methyl doublet ( ).
-
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Peele, J. D., & Oswald, E. O. (1977).[3] Metabolism of naturally occurring propenylbenzene derivatives. III. Allylbenzene, propenyl benzene, and related metabolic products.[3] Biochimica et Biophysica Acta (BBA) - General Subjects, 497(2), 598-607. Link
-
Linstrom, P. J., & Mallard, W. G. (Eds.). (2023).[4][5] NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Link
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. atct.anl.gov [atct.anl.gov]
- 3. Metabolism of naturally occurring propenylbenzene derivatives. III. Allylbenzene, propenyl benzene, and related metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]
- 5. researchgate.net [researchgate.net]
Solubility Profile of 3-Allylbenzaldehyde: A Technical Guide
Executive Summary & Structural Disambiguation
3-Allylbenzaldehyde (3-(2-propenyl)benzaldehyde) is a lipophilic organic intermediate used primarily in the synthesis of functionalized heterocycles and pharmaceutical analogs. Its solubility behavior is governed by the competition between its polar aldehyde moiety and its dominant non-polar aromatic-allyl framework.
Critical Identity Check: Researchers frequently confuse this compound with its ether analog. Ensure you are working with the carbon-linked isomer.
| Feature | This compound (Target) | 3-(Allyloxy)benzaldehyde (Common Analog) |
| Structure | Allyl group attached to Carbon-3 of ring | Allyl group attached to Oxygen at position 3 |
| Linkage | C–C bond (Stable) | C–O–C ether linkage |
| CAS | 21156-91-2 | 28752-82-1 |
| Polarity | Lower (More Lipophilic) | Higher (Ether oxygen adds polarity) |
Physicochemical Profile
The solubility of this compound is dictated by its LogP (partition coefficient) and lack of hydrogen bond donors.
-
Physical State: Clear, colorless to pale yellow liquid (Oil).
-
Molecular Weight: 146.19 g/mol .[1]
-
Estimated LogP: 2.6 – 2.9 (Lipophilic).
-
Dipole Moment: Moderate (due to the carbonyl group), allowing solubility in polar aprotic solvents.
Thermodynamic Solubility Mechanism
The dissolution of this compound in organic solvents is driven by London Dispersion Forces (allyl/phenyl interaction) and Dipole-Dipole interactions (carbonyl group).
-
In Water: The hydrophobic effect dominates. The energy cost to disrupt the water hydrogen-bonding network is too high for the weak dipole of the aldehyde to overcome. Result: Immiscible .
-
In Hexanes: Soluble, but interactions are purely dispersive. Often used as a non-polar mobile phase component.
-
In Chlorinated Solvents (DCM/CHCl₃): Highly soluble due to favorable dipole-dipole alignment and polarizability matching.
Solubility Landscape
The following data summarizes the solubility behavior of this compound across standard laboratory solvent classes.
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Representative Solvent | Solubility Status | Est. Saturation Limit | Application Context |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | > 500 mg/mL | Extraction, Reaction Medium |
| Chlorinated | Chloroform | Highly Soluble | > 500 mg/mL | NMR Analysis, Synthesis |
| Polar Aprotic | Ethyl Acetate | Highly Soluble | > 400 mg/mL | Chromatography, Extraction |
| Polar Aprotic | Acetone | Miscible | N/A (Miscible) | Cleaning, Solvating Agent |
| Polar Aprotic | DMSO / DMF | Miscible | N/A (Miscible) | Stock Solutions, Bio-assays |
| Non-Polar | Hexanes / Heptane | Soluble | ~50–100 mg/mL | Chromatography (Mobile Phase) |
| Non-Polar | Toluene | Highly Soluble | > 300 mg/mL | Reflux Reactions |
| Polar Protic | Methanol / Ethanol | Soluble | > 200 mg/mL | Risk of hemiacetal formation |
| Aqueous | Water | Insoluble | < 0.5 mg/mL | Immiscible Phase |
Note on Alcohols: While soluble in methanol and ethanol, aldehydes can form hemiacetals in equilibrium, especially in the presence of acid catalysts. For analytical standards (HPLC/GC), use acetonitrile or non-protic solvents to prevent peak broadening or degradation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the exact saturation limit for a specific solvent system.
-
Preparation: Weigh a clean, dry 2 mL borosilicate vial (
). -
Saturation: Add 1.0 mL of the target solvent to the vial.
-
Addition: Add this compound dropwise with continuous stirring (magnetic flea) until a persistent cloudiness or phase separation (oil droplets) is observed.
-
Equilibration: Cap the vial and stir at 25°C for 4 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (rotary evaporator).
-
Measurement: Weigh the vial containing the dried residue (
). -
Calculation:
Protocol B: Purification via Flash Chromatography
Based on literature Rf values (Rf = 0.47 in 20% Ether/Hexanes).
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase:
-
Start: 100% Hexanes (to elute non-polar impurities).
-
Gradient: Ramp to 5%
10% 20% Diethyl Ether (or Ethyl Acetate) in Hexanes.
-
-
Loading: Dissolve the crude oil in a minimum volume of 10% DCM/Hexanes. (Avoid pure DCM for loading if possible to prevent band broadening).
-
Detection: UV at 254 nm (Strong absorption due to conjugated benzaldehyde system).
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic flow guides the selection of the optimal solvent based on the experimental objective (Synthesis, Extraction, or Analysis).
Caption: Decision matrix for selecting solvents compatible with this compound based on process requirements.
Figure 2: Solubility Determination Workflow
A visual guide to the gravimetric protocol described in Section 4.
Caption: Step-by-step workflow for gravimetric solubility determination.
References
-
Heck, R. F. (1968).[2] "Allylation of Aromatic Compounds with Organopalladium Salts." Journal of the American Chemical Society, 90(20), 5518–5523.
- Context: Describes the synthesis and isolation of this compound, noting its distillation boiling point (77-83°C
-
Kroutil, W., et al. (2012).[1] "Expanding the regioselective enzymatic repertoire: oxidative mono-cleavage of dialkenes." Chemical Communications, 48, 3303-3305.[1]
- Context: Provides detailed characterization data (NMR, IR)
-
PubChem Compound Summary. (n.d.). "this compound (CID 141062)."[3] National Center for Biotechnology Information.
- Context: General physical property estimation and unique chemical identifiers (CAS 21156-91-2).
Sources
difference between 3-allylbenzaldehyde and 3-allyloxybenzaldehyde
The following technical guide details the structural, synthetic, and reactive divergences between 3-allylbenzaldehyde and 3-allyloxybenzaldehyde .
Core Distinction & Synthetic Utility in Drug Discovery
Executive Summary
This guide delineates the critical differences between This compound (CAS 21156-91-2) and 3-allyloxybenzaldehyde (CAS 40359-32-8).[1] While both serve as bifunctional building blocks containing an aldehyde and a terminal alkene, their chemical behavior is fundamentally distinct due to the linker atom connecting the allyl group to the benzene ring.
-
3-Allyloxybenzaldehyde contains an ether linkage (-O-) , conferring strong electron-donating properties via resonance and enabling [3,3]-sigmatropic rearrangements (Claisen).[1]
-
This compound contains a methylene linkage (-CH₂-) , rendering the allyl group electronically neutral/weakly activating and chemically robust against rearrangement, necessitating transition-metal catalysis for its installation.[1]
Structural & Electronic Analysis
The presence of the oxygen atom in the allyloxy derivative drastically alters the electronic landscape of the molecule, influencing both the electrophilicity of the aldehyde and the nucleophilicity of the aromatic ring.
Comparative Data Table
| Feature | This compound | 3-Allyloxybenzaldehyde |
| CAS Number | 21156-91-2 | 40359-32-8 |
| Linker | Carbon-Carbon (-CH₂-) | Ether Oxygen (-O-) |
| Electronic Effect | Weakly activating (+I) via hyperconjugation.[1] | Strongly activating (+M) via resonance. |
| Aldehyde Reactivity | Standard electrophilicity.[1] | Decreased electrophilicity (due to +M donation). |
| Key Reactivity | Olefin Metathesis, Oxidation, Heck/Suzuki coupling. | Claisen Rearrangement , Acid-mediated cleavage.[1] |
| Primary Synthesis | Pd-Catalyzed Cross-Coupling (Stille). | Williamson Ether Synthesis.[1] |
Electronic Signaling Pathway
The following diagram illustrates how the linker atom dictates the electronic signaling to the aldehyde carbonyl.
Figure 1: Comparative electronic influence of the linker atom on the benzaldehyde core.[1]
Synthetic Methodologies
The synthesis of these two compounds requires divergent strategies. The allyloxy derivative is accessible via classical nucleophilic substitution, whereas the allyl derivative typically requires palladium-catalyzed carbon-carbon bond formation.[1]
Protocol A: Synthesis of 3-Allyloxybenzaldehyde
Method: Williamson Ether Synthesis Mechanism: SN2 Nucleophilic Substitution Reference: Standard protocol adapted from Journal of Medicinal Chemistry [1].[1]
Reagents:
-
3-Hydroxybenzaldehyde (1.0 equiv)[1]
-
Allyl bromide (1.2 equiv)[1]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: DMF or Acetone
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask with 3-hydroxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Dropwise add allyl bromide (12 mmol) over 10 minutes. (Caution: Exothermic).
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Work-up: Quench with water (100 mL) and extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 10% EtOAc in Hexanes) yields the pure oil.
Protocol B: Synthesis of this compound
Method: Stille Cross-Coupling Mechanism: Pd(0)/Pd(II) Catalytic Cycle Reference: Adapted from Journal of the American Chemical Society [2].[1]
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)[1]
-
Allyltributylstannane (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
-
Solvent: Toluene or Dioxane (Degassed)[1]
Step-by-Step Protocol:
-
Preparation: In a glovebox or under strict Argon atmosphere, combine 3-bromobenzaldehyde (5 mmol) and Pd(PPh₃)₄ (0.15 mmol) in dry, degassed toluene (15 mL).
-
Addition: Add allyltributylstannane (5.5 mmol) via syringe.
-
Reflux: Heat the reaction to 100°C for 12-16 hours. The high temperature is necessary to facilitate the transmetalation step.
-
Scavenging Tin: Cool to room temperature. Add aqueous KF solution (1M) and stir vigorously for 1 hour to precipitate tin fluorides (white solid).
-
Filtration: Filter the mixture through a pad of Celite to remove palladium black and tin residues.
-
Work-up: Extract the filtrate with ether, wash with water and brine.
-
Purification: Flash chromatography is critical to remove trace organotin residues. Elute with Hexane:EtOAc (9:1).
Reactivity Profile: The Claisen Divergence
The most significant chemical difference lies in the ability of 3-allyloxybenzaldehyde to undergo the Claisen Rearrangement .[1] This [3,3]-sigmatropic rearrangement is impossible for this compound due to the lack of an ether oxygen.[1]
Claisen Rearrangement Workflow
When heated (>180°C) or treated with Lewis acids, 3-allyloxybenzaldehyde rearranges to form 2-allyl-3-hydroxybenzaldehyde (ortho-allyl phenol).[1] This is a powerful method for C-C bond formation and restoring the phenol functionality.
Figure 2: The Claisen rearrangement pathway exclusive to the allyloxy derivative.[1]
Application Implications
-
Use 3-Allyloxybenzaldehyde if: You intend to synthesize benzofurans, chromenes, or require a latent phenol protected by an allyl group.[1] The oxygen atom serves as a handle for further heterocycle formation.
-
Use this compound if: You require a stable hydrocarbon linker that will not rearrange under thermal stress.[1] This is ideal for metathesis reactions (RCM) where the position of the alkene must remain fixed relative to the aromatic ring.
References
-
Williamson Ether Synthesis & Applications
-
Stille Coupling for Allyl-Aryl Synthesis
-
Claisen Rearrangement Mechanism
-
This compound Data
Sources
3-allylbenzaldehyde molecular weight and formula
Technical Whitepaper: 3-Allylbenzaldehyde Physicochemical Profile, Synthetic Pathways, and Strategic Utility in Drug Discovery
Executive Summary
This compound (CAS: Not widely commoditized; specific isomer C-linked) is a specialized bifunctional organosynthetic scaffold characterized by a reactive aldehyde moiety and a distal allyl group at the meta position.[1] Unlike its more common oxygenated analogs (e.g., 3-(allyloxy)benzaldehyde), this molecule features a direct carbon-carbon bond between the benzene ring and the allyl chain, imparting unique electronic stability and metabolic resilience.
This guide provides a definitive technical profile of this compound (C₁₀H₁₀O), distinguishing it from structural isomers and outlining its utility as a divergent intermediate in the synthesis of nicotinamide cofactor mimetics, functionalized heterocycles, and complex pharmacophores.
Part 1: Physicochemical Characterization
Molecular Identity & Disambiguation (Critical)
A common error in procurement and literature search is confusing This compound with its ether analog, 3-(allyloxy)benzaldehyde . The distinction is chemically significant: the C-C bond in this compound is resistant to hydrolysis and metabolic dealkylation, whereas the ether linkage in the allyloxy variant is labile.
| Feature | This compound (Target) | 3-(Allyloxy)benzaldehyde (Common Analog) |
| Structure | Allyl group bonded to Carbon-3 | Allyl group bonded to Oxygen at C3 |
| Formula | C₁₀H₁₀O | C₁₀H₁₀O₂ |
| Molecular Weight | 146.19 g/mol | 162.18 g/mol |
| Stability | High (C-C bond) | Moderate (Ether cleavage possible) |
| Reactivity | Olefin metathesis, Heck coupling | Claisen rearrangement (to C-allyl phenols) |
Key Properties
-
IUPAC Name: 3-(Prop-2-en-1-yl)benzaldehyde
-
Molecular Formula: C₁₀H₁₀O
-
Molecular Weight: 146.19 g/mol [2]
-
Appearance: Clear, colorless liquid[2]
-
Solubility: Soluble in DCM, THF, EtOAc; sparingly soluble in water.
-
Key NMR Signals (CDCl₃):
-
Aldehyde (-CHO):
10.00 (s, 1H) -
Aromatic (C2, C6):
7.69–7.75 (m, 2H) -
Allylic (-CH=):
5.98 (ddt)[2]
-
Part 2: Synthetic Methodology
The synthesis of meta-substituted allyl arenes cannot be achieved via the classic Claisen rearrangement, which exclusively functionalizes the ortho position relative to an oxygen. Therefore, the authoritative route to this compound requires transition-metal-catalyzed cross-coupling.
Recommended Protocol: Stille Cross-Coupling
The most reliable method to install an allyl group at the meta position without affecting the sensitive aldehyde is the Stille coupling of 3-bromobenzaldehyde with allyltributylstannane.
Reagents:
-
Substrate: 3-Bromobenzaldehyde (1.0 eq)
-
Coupling Partner: Allyltributylstannane (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (2–5 mol%)
-
Solvent: Toluene or DMF (Anhydrous)
-
Conditions: Reflux (110°C) under Argon for 12–16 h.
Step-by-Step Workflow:
-
Inertion: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-bromobenzaldehyde in anhydrous toluene (0.2 M concentration).
-
Catalyst Addition: Add Pd(PPh₃)₄ rapidly against a counter-flow of Argon. Solution typically turns yellow/orange.
-
Reagent Addition: Add allyltributylstannane via syringe.
-
Reflux: Heat to reflux.[3] Monitor via TLC (Hexane/EtOAc 4:1). The bromide starting material (Rf ~0.5) will disappear; the product (Rf ~0.47) will appear.
-
Workup: Cool to RT. Quench with KF (aq) to precipitate tin byproducts. Filter through Celite.
-
Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
Visualization of Synthetic Logic
Figure 1: Palladium-catalyzed synthesis of this compound via Stille coupling, avoiding ortho-isomer contamination.
Part 3: Applications in Drug Discovery
This compound serves as a "divergent scaffold"—a single precursor that can be transformed into multiple distinct pharmacophores.
Nicotinamide Cofactor Mimetics
Recent biocatalytic research utilizes this compound to synthesize synthetic nicotinamide cofactors (mimetics).[2] The aldehyde group undergoes condensation with amines to form pyridinium salts, while the allyl group provides a handle for immobilization or hydrophobic interaction within enzyme active sites.
Heterocycle Construction
The molecule is a prime candidate for Povarov reactions or Intramolecular Heck cyclizations .
-
Quinoline Synthesis: Condensation with anilines followed by acid-catalyzed cyclization yields substituted quinolines, a privileged structure in antimalarial and anticancer drugs.
-
Isoindoline Formation: The allyl group can be oxidized (ozonolysis) to an aldehyde, enabling double-reductive amination to form isoindoline cores.
Reaction Pathway Visualization
Figure 2: Divergent synthetic utility of this compound in generating chemical diversity.
References
-
Paul, C. E., et al. (2013). Mimicking nature: Synthetic nicotinamide cofactors for C=C bioreduction using enoate reductases. Chemical Communications , 49(47), 5402-5404.
- Citation Context: Defines the synthesis and characterization (NMR, MW) of this compound (Compound 10e) for use as a cofactor mimetic.
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition , 25(6), 508-524.
- Citation Context: Foundational methodology for the Stille coupling protocol used to synthesize meta-allyl arenes.
-
BenchChem. 3-(Allyloxy)benzaldehyde Structure and Data.
- Citation Context: Used for comparative disambiguation d
Sources
literature review on 3-allylbenzaldehyde synthesis pathways
This guide details the synthesis of 3-allylbenzaldehyde (CAS: 58506-16-6), a critical intermediate in the development of chalcone-based therapeutics, functionalized styrenes, and heterocyclic scaffolds.
Unlike ortho-allyl isomers accessible via Claisen rearrangement, the meta-substitution pattern of this compound requires precision transition-metal catalysis to overcome the directing effects of the formyl group. This guide prioritizes the Suzuki-Miyaura Cross-Coupling as the primary industrial pathway due to its modularity and scalability, while presenting the Stille Coupling as a robust alternative for difficult substrates.
Executive Summary & Strategic Analysis
The synthesis of this compound presents a regiochemical challenge. Classical electrophilic aromatic substitution (Friedel-Crafts) on benzaldehyde is deactivated and prone to poly-alkylation. Furthermore, the Claisen rearrangement of 3-allyloxybenzaldehyde yields 2-allyl-3-hydroxybenzaldehyde or 4-allyl-3-hydroxybenzaldehyde due to the [3,3]-sigmatropic shift's requirement for an ortho landing site.
Therefore, the only viable, high-fidelity routes involve transition-metal catalyzed cross-coupling at the C3 position.
-
Pathway A (Suzuki-Miyaura) : Preferred. Utilizes non-toxic boron reagents.[1] High functional group tolerance.
-
Pathway B (Stille) : Alternative. Higher reaction rates for sterically hindered substrates but generates toxic organostannane byproducts.
Pathway A: Suzuki-Miyaura Cross-Coupling (Gold Standard)
This pathway couples 3-bromobenzaldehyde with allylboronic acid pinacol ester . It is the most reliable method for medicinal chemistry applications due to the stability of the pinacol ester and mild conditions.
Reaction Mechanism
The cycle proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the activated allyl-boronate species, and finally reductive elimination to form the C-C bond.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromobenzaldehyde.
Experimental Protocol
Target Scale: 10 mmol Yield Expectation: 85-92%
Materials:
-
Substrate: 3-Bromobenzaldehyde (1.85 g, 10 mmol)
-
Reagent: Allylboronic acid pinacol ester (2.02 g, 12 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)
-
Base: K₂CO₃ (4.14 g, 30 mmol)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.
-
Charging: Add 3-bromobenzaldehyde, allylboronic acid pinacol ester, and Pd(dppf)Cl₂.
-
Solvation: Add 40 mL of degassed 1,4-dioxane. Stir until solids are dispersed.
-
Activation: Dissolve K₂CO₃ in 10 mL of degassed water and add to the reaction mixture. Note: The biphasic system requires vigorous stirring.
-
Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, replaced by the product (Rf ~0.65, stains dark purple with anisaldehyde).
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Critical Control Point: Allylboronates are prone to protodeboronation. Ensure the base solution is added after the catalyst to minimize the time the boronate spends in basic media before transmetallation.
Pathway B: Stille Cross-Coupling (Robust Alternative)
The Stille coupling utilizes allyltributylstannane . While toxic, this pathway is strictly neutral (no base required), making it ideal if the substrate contains base-sensitive groups (e.g., esters, protecting groups) that might survive the Suzuki conditions but fail in others.
Experimental Protocol
Target Scale: 5 mmol Yield Expectation: 75-85%
Materials:
-
Substrate: 3-Bromobenzaldehyde (0.93 g, 5 mmol)
-
Reagent: Allyltributylstannane (1.99 g, 6 mmol)
-
Catalyst: Pd(PPh₃)₄ (173 mg, 0.15 mmol, 3 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Argon flow, combine 3-bromobenzaldehyde and allyltributylstannane in a pressure tube.
-
Catalyst Addition: Add Pd(PPh₃)₄ and immediately dissolve in 25 mL anhydrous toluene.
-
Reaction: Seal the tube and heat to 110°C for 12-16 hours.
-
Tin Removal (Crucial): Cool to RT. Add 20 mL of 10% KF solution and stir vigorously for 1 hour. This converts soluble tributyltin halides into insoluble polymeric tin fluorides.
-
Filtration: Filter the resulting white precipitate through a pad of Celite.
-
Extraction: Extract the filtrate with ether, wash with water, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Analytical Characterization Data
The following data validates the identity of this compound.
| Metric | Value | Notes |
| Appearance | Clear, colorless to pale yellow liquid | Oxidizes to acid upon prolonged air exposure. |
| Boiling Point | 80-85°C @ 1.5 Torr | |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.00 (s, 1H, CHO) | Diagnostic aldehyde proton. |
| δ 7.75-7.69 (m, 2H, Ar-H) | Ortho protons. | |
| δ 7.48-7.44 (m, 2H, Ar-H) | Meta/Para protons. | |
| δ 5.98 (ddt, 1H, =CH-) | Vinyl proton (Allyl). | |
| δ 5.14-5.09 (m, 2H, =CH₂) | Terminal alkene protons. | |
| δ 3.47 (d, 2H, -CH₂-) | Benzylic methylene. | |
| ¹³C NMR (75 MHz, CDCl₃) | δ 192.0, 147.4, 136.1, 130.0, 129.3, 126.3, 116.9, 40.3 |
Comparative Pathway Analysis
Figure 2: Decision matrix for selecting the optimal synthesis pathway.
References
-
Synthesis of this compound via Suzuki-Miyaura coupling (Pd2(dba)3/P(OPh)3 system) : Paul, C. E., et al. "Mimicking nature: Synthetic nicotinamide cofactors for C=C bioreduction using enoate reductases." Chemical Communications 48.27 (2012): 3303-3305.
-
General Protocol for Suzuki Coupling of Allylboronates : Farmer, J. L., Hunter, H. N., & Organ, M. G. "Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent." Journal of the American Chemical Society 134.42 (2012): 17470-17473. [2]
-
Stille Coupling Methodology and Mechanism : Espinet, P., & Echavarren, A. M. "The mechanisms of the Stille reaction." Angewandte Chemie International Edition 43.36 (2004): 4704-4734.
-
Synthesis of 3-Bromobenzaldehyde Precursor : Organic Syntheses, Coll. Vol. 5, p.120 (1973); Vol. 48, p.113 (1968).
Sources
Physical Properties and Synthetic Utility of meta-Allylbenzaldehyde Derivatives
The following technical guide details the physical properties, synthesis, and applications of meta-allylbenzaldehyde derivatives .
Executive Summary
meta-Allylbenzaldehyde (3-allylbenzaldehyde) and its derivatives represent a specialized class of bifunctional aromatic intermediates. Characterized by the simultaneous presence of an electrophilic aldehyde moiety and a nucleophilic allyl group at the meta position, these compounds serve as versatile "linchpins" in divergent synthesis. They are critical in the development of ALDH inhibitors , chalcone-based chemotherapeutics , and functionalized heterocycles .
This guide distinguishes between the two primary structural classes often conflated in literature:
-
C-Allyl Derivatives: True meta-allylbenzaldehydes (allyl group attached via C-C bond).
-
O-Allyl Derivatives: meta-(Allyloxy)benzaldehydes (allyl group attached via ether linkage).
Physical Properties Profile
The physical behavior of these derivatives is governed by the interplay between the polar carbonyl group and the lipophilic allyl chain.
Comparative Physical Data
The following table contrasts the core C-allyl scaffold with its common O-allyl ether analog.
| Property | This compound (C-Allyl) | 3-(Allyloxy)benzaldehyde (O-Allyl) |
| CAS Number | 21156-91-2 | 40359-32-8 |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₀O₂ |
| Molecular Weight | 146.19 g/mol | 162.19 g/mol |
| Physical State | Pale yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 77–83 °C (3 mmHg) | 131–134 °C (13 mmHg) |
| Density | ~1.02 g/mL (Predicted) | 1.058 g/mL (25 °C) |
| Refractive Index ( | 1.55–1.57 (Estimated) | 1.568 |
| LogP (Octanol/Water) | ~2.8 (Lipophilic) | 2.5 |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Soluble in EtOH, Et₂O, CHCl₃; Immiscible in water |
| Flash Point | >90 °C | >110 °C |
Spectroscopic Signatures
Identification relies on distinguishing the allyl connectivity (C-C vs C-O-C).
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton: Singlet at δ 9.9–10.0 ppm .
-
Allyl Vinyl Protons: Multiplet at δ 5.9–6.0 ppm (internal) and δ 5.1–5.3 ppm (terminal).
-
Key Distinction:
-
C-Allyl: Benzylic methylene doublet at δ 3.4 ppm .
-
O-Allyl: Oxymethylene doublet at δ 4.6 ppm (deshielded by oxygen).
-
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1695–1705 cm⁻¹ (conjugated aldehyde).
-
C=C Stretch: Weak to medium band at 1630–1640 cm⁻¹ .
-
C-O Stretch (O-Allyl only): Strong bands at 1240 cm⁻¹ and 1020 cm⁻¹ .
-
Synthetic Methodologies
The synthesis of meta-allyl derivatives requires specific strategies to avoid the thermodynamic preference for ortho substitution seen in classic rearrangements.
Method A: Palladium-Catalyzed Heck Coupling (C-Allyl Route)
Direct allylation of 3-bromobenzaldehyde is the most authoritative method for accessing the C-allyl core, avoiding the regioselectivity issues of Claisen rearrangements.
Protocol:
-
Reagents: 3-Bromobenzaldehyde (1.0 eq), Allyltributylstannane (1.1 eq) or Allyl acetate/Allyl alcohol.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ with phosphine ligands.
-
Conditions: Reflux in Toluene or DMF at 80–100 °C for 12–24 hours.
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Hexane:EtOAc 9:1).
Method B: Williamson Ether Synthesis (O-Allyl Route)
This is the standard industrial route for 3-(allyloxy)benzaldehyde.
Protocol:
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Allyl bromide (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetone or DMF (anhydrous).
-
Procedure: Stir at reflux (Acetone) or 60 °C (DMF) for 4–6 hours.
-
Yield: Typically >90%.
Mechanism Visualization: Heck vs. Claisen
The following diagram illustrates why the Heck reaction is preferred for meta substitution, whereas Claisen rearrangement inherently favors ortho products.
Caption: Comparative synthetic logic. The Heck pathway directly accesses the meta-isomer, while Claisen rearrangement naturally yields ortho-isomers unless specific blocking strategies are employed.
Stability & Reactivity Profile
Researchers must account for the dual reactivity of the aldehyde and alkene functions.
-
Oxidation Sensitivity:
-
The aldehyde is prone to autoxidation to 3-allylbenzoic acid upon prolonged air exposure.
-
Storage: Store under Nitrogen/Argon at 2–8 °C.
-
-
Polymerization:
-
The allyl group is relatively stable but can undergo radical polymerization at high temperatures (>150 °C) or in the presence of radical initiators.
-
-
Chemoselectivity:
-
Reductive Amination: The aldehyde can be selectively aminated without affecting the allyl double bond using NaBH(OAc)₃.
-
Metathesis: The terminal alkene is active in Ring-Closing Metathesis (RCM) using Grubbs catalysts.
-
Applications in Drug Discovery[1][3][4]
ALDH Isoform Inhibitors
Derivatives of benzyloxybenzaldehyde (closely related to allyloxybenzaldehyde) have shown potency as selective inhibitors of ALDH1A3 , a cancer stem cell marker. The allyl group serves as a hydrophobic handle that occupies the substrate binding pocket, enhancing affinity.
Chalcone Synthesis
Condensation of this compound with acetophenones yields allylic chalcones . These compounds exhibit:
-
Anticancer Activity: Disruption of microtubule polymerization.
-
Antibacterial Activity: Disruption of bacterial cell walls.
Heterocyclic Scaffolds
The meta-allyl group allows for "molecular clipping" reactions. For example, reaction with hydrazines or hydroxylamines followed by Pd-catalyzed cyclization yields isoquinolines and benzoxepines .
References
-
ChemicalBook. (2024). 4-Allyloxybenzaldehyde and related isomers: Physical Properties and Safety. Retrieved from
-
GuideChem. (2024). 3-(Allyl)-2-(allyloxy)benzaldehyde: Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH). (2021). Design, Synthesis, and Biological Evaluation of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed Central. Retrieved from
-
Organic Chemistry Portal. (2017). Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization. Retrieved from
-
PubChem. (2025). 3-(Allyloxy)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from
Methodological & Application
Protocol for the Synthesis of 3-Allylbenzaldehyde via Stille Cross-Coupling
Executive Summary & Strategic Rationale
This application note details a high-fidelity protocol for synthesizing 3-allylbenzaldehyde , a critical pharmacophore in the development of ALDH1A3 inhibitors and macrocyclic crown ethers [1, 2]. While Suzuki-Miyaura coupling is often the default for aryl-aryl bonds, the Stille coupling is superior for introducing allyl groups due to the stability of allylstannanes compared to allylboronates (which are prone to protodeboronation) and the neutral reaction conditions that preserve the sensitive aldehyde functionality [3].
Key Technical Insight: The primary bottleneck in Stille coupling is not conversion, but the removal of toxic, lipophilic organotin byproducts. This protocol integrates a Potassium Fluoride (KF)/Silica Gel solid-phase extraction step, ensuring tin residues are reduced from stoichiometric levels to <30 ppm, compliant with early-stage pharmaceutical purity standards [4].
Reaction Mechanism & Pathway Analysis
The synthesis proceeds via a Palladium(0)-catalyzed cycle. Unlike standard aryl-aryl couplings, the transmetallation step with allylstannanes is accelerated by the
Figure 1: Catalytic Cycle of Allylation
Caption: The catalytic cycle involves oxidative addition of the aryl bromide, coordination of the allylstannane, transmetallation releasing tributyltin bromide, and reductive elimination to yield this compound.[1][2]
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 3-Bromobenzaldehyde (1.0 equiv) | Electrophile |
| Reagent | Allyltributylstannane (1.1 equiv) | Nucleophile (Allyl source) |
| Catalyst | Pd(PPh | Pd(0) source |
| Solvent | Toluene (Anhydrous, degassed) | Non-polar medium to stabilize Pd-L |
| Additive | CsF (2.0 equiv) [Optional] | Activator for difficult substrates |
| Workup | Potassium Fluoride (KF) + Silica Gel | Tin sequestration agent |
Safety Pre-Requisites (Critical)
-
Organotin Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors. All weighing must occur in a fume hood. Double-gloving (Nitrile over Latex) is recommended.
-
O
Sensitivity: Pd(PPh ) is air-sensitive. It should be a bright yellow powder; if orange/brown, recrystallize or discard.
Step-by-Step Procedure
Phase 1: Reaction Setup (Schlenk Technique)
-
Glassware Prep: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charging: Add 3-bromobenzaldehyde (1.85 g, 10.0 mmol) and Pd(PPh
) (231 mg, 0.2 mmol, 2 mol%) to the flask against a positive pressure of Argon.-
Note: If using the liquid allyltributylstannane, do not add it yet.
-
-
Solvation: Syringe in anhydrous Toluene (20 mL). Degas the solution by bubbling Argon through the liquid for 10 minutes (sparging).
-
Initiation: Add Allyltributylstannane (3.64 g, 3.4 mL, 11.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (110 °C) for 12–16 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1). The product (this compound) typically has a slightly lower R
than the stannane but higher than the aldehyde starting material.
-
Phase 2: The "Fluoride Wash" Workup (Tin Removal)
Standard aqueous workups fail to remove lipophilic tin residues. Use this specific protocol:
-
Cool reaction to room temperature.[3]
-
The KF Treatment: Add 20 mL of a saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes.
-
Observation: A white, polymeric precipitate (Bu
SnF) will form. This is insoluble in most organics.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the polymeric tin fluoride. Wash the pad with Ethyl Acetate (3 x 20 mL).
-
Extraction: Separate the layers. Wash the organic phase once with water and once with brine. Dry over Na
SO .
Phase 3: Purification (KF-Silica Method)
For pharmaceutical grade purity (<30 ppm Sn), use a KF-doped silica column [4, 6]:
-
Prepare Stationary Phase: Mix Silica Gel (100 g) with Potassium Fluoride (10 g) in water (20 mL). Evaporate water to obtain a free-flowing powder ("10% KF-Silica").
-
Chromatography: Load the crude oil onto a column packed with this KF-Silica. Elute with Hexanes/Ethyl Acetate (gradient 95:5 to 90:10).
-
Result: Tin byproducts bind irreversibly to the fluoride-doped silica; the product elutes cleanly.
Workflow Visualization
Figure 2: Process Flow Diagram
Caption: Operational workflow emphasizing the critical KF-mediated de-stannylation steps required for high purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to O | Ensure strict Argon atmosphere. Add 10% excess PPh |
| No Reaction (SM remains) | Oxidative addition failure. | Switch solvent to DMF (100°C) or use CsF (2 equiv) to activate the stannane [5]. |
| Homocoupling (Biaryl) | Stannane disproportionation. | Slow addition of stannane. Ensure the bromide is in excess relative to Pd initially. |
| Tin Contamination in NMR | Incomplete removal of Bu | Repeat KF-Silica column or treat crude with DBU/I |
References
-
Ibrahim, Y. A., et al. (1999).[2] 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds. Journal of Chemical Research.[2] Link
-
Design, Synthesis, Biological Evaluation... of Benzyloxybenzaldehyde Derivatives. (2025). ResearchGate. Link
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.[4][5] Angewandte Chemie International Edition.[4][5] Link
-
Harrowven, D. C., & Guy, I. L. (2004).[6] KF–Silica as a stationary phase for the chromatographic removal of tin residues.[6][7][8] Chemical Communications.[6] Link
-
Mee, S. P. H., et al. (2004).[4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[4] Angewandte Chemie.[4] Link
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts.[8][9] Department of Chemistry Protocols. Link
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Workup [chem.rochester.edu]
Application Note: Chemoselective Reductive Amination of 3-Allylbenzaldehyde
Executive Summary & Core Directive
The Challenge: 3-Allylbenzaldehyde presents a classic chemoselectivity problem. You must reduce the intermediate imine (
The Solution: Do NOT use catalytic hydrogenation (
The Gold Standard: The preferred method is a one-pot reductive amination using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or THF.[1] This reagent is sterically crowded and electronically deactivated, making it highly selective for iminium ions over aldehydes and completely inert toward isolated alkenes.
Mechanistic Insight & Experimental Logic[2]
To understand the protocol, one must understand the kinetics of the reducing agent.
-
Imine Formation: The aldehyde reacts with the amine to form a hemiaminal, which dehydrates to an imine (or iminium ion under acidic conditions).
-
Selective Reduction: STAB is a mild hydride donor. It reduces the protonated imine (iminium ion) much faster than it reduces the neutral aldehyde.[2] This allows you to mix all reagents in one pot without reducing the starting material to benzyl alcohol.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the critical divergence point where chemoselectivity is achieved.
Figure 1: Mechanistic pathway highlighting the chemoselectivity required to preserve the allyl group.
Comparative Analysis of Reducing Agents
The choice of reducing agent dictates the fate of the allyl group.
| Reducing Agent | Chemoselectivity (Alkene) | Reaction Type | Toxicity/Safety | Recommendation |
| STAB ( | Excellent (Inert) | One-pot | Mild | Primary Choice |
| Sodium Cyanoborohydride ( | Excellent (Inert) | One-pot (pH dependent) | High (Cyanide risk) | Secondary Choice |
| Sodium Borohydride ( | Good (usually inert) | Two-step only | Moderate | Use if STAB fails |
| H2 / Pd-C | Poor (Reduces alkene) | Catalytic | Flammable | DO NOT USE |
| Ti(OiPr)4 / NaBH4 | Excellent | Lewis Acid Mediated | Mild | For hindered amines |
Detailed Protocols
Protocol A: The "Gold Standard" (STAB)
Best for: Primary and secondary amines, high throughput, robust reproducibility.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.0 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][3][4] Note: Avoid Methanol as it decomposes STAB.
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration relative to aldehyde).
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 5–10 minutes at room temperature.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at room temperature under nitrogen/argon for 2–16 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde peak.
-
-
Quench: Quench the reaction by adding saturated aqueous
. Stir for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Titanium-Mediated Reductive Amination
Best for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered amines.
Reagents:
-
Titanium(IV) Isopropoxide (
) (1.2 equiv) -
Sodium Borohydride (
) (1.5 equiv) -
Ethanol (absolute)[5]
Step-by-Step Procedure:
-
Complexation: Mix this compound (1.0 equiv) and amine (1.0 equiv) in neat
(1.2 equiv).-
Note: If the mixture is too viscous, add a minimal amount of THF.
-
-
Stirring: Stir at room temperature for 1 hour.
-
Dilution: Dilute the mixture with absolute Ethanol (1.0 M).
-
Reduction: Add
(1.5 equiv) carefully. Stir for 2–4 hours. -
Workup (Critical): Quench with 2M NaOH or water. A white precipitate (
) will form. Filter through a celite pad to remove titanium salts before extraction.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the correct adjustments if the reaction fails.
Figure 2: Decision matrix for experimental optimization.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4] Journal of Organic Chemistry. [Link][9]
- Context: The definitive guide on using STAB for chemoselective reductive amin
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]
- Context: Foundational work on cyanoborohydride selectivity.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [Link][9]
- Context: Protocol B source for hindered amines.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. designer-drug.com [designer-drug.com]
- 6. youtube.com [youtube.com]
- 7. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
functionalization of the allyl group in 3-allylbenzaldehyde
Application Note: Chemoselective Functionalization of the Allyl Group in 3-Allylbenzaldehyde
Executive Summary
This compound (CAS: 6261-32-1) is a bifunctional building block offering two distinct electrophilic sites: a terminal alkene (allyl group) and an aromatic aldehyde.[1] In drug discovery and fine chemical synthesis, the challenge lies in functionalizing the allyl group (via oxidation, metathesis, or coupling) without compromising the oxidation-prone aldehyde.
This guide details three field-proven protocols to selectively modify the allyl moiety. Unlike standard textbook procedures, these protocols are optimized for chemoselectivity , utilizing buffering systems and specific catalytic cycles to prevent Baeyer-Villiger oxidation or autoxidation of the formyl group.
Substrate Analysis & Chemoselectivity Map
The primary challenge with this compound is the "Electrophile Competition." Both the alkene and the aldehyde react with nucleophiles and oxidants.
-
The Allyl Group (Target): Electron-rich (nucleophilic) relative to the aldehyde. Susceptible to electrophilic attack (epoxidation, halogenation) and coordination by soft metals (Pd, Ru).
-
The Aldehyde Group (Bystander/Risk): Highly electrophilic and prone to oxidation (to benzoic acid) or nucleophilic addition.
-
The Meta-Substitution: The meta position isolates the two groups electronically, meaning resonance effects are minimal. Inductive effects (
-bond) predominate, making the alkene slightly less electron-rich than in styrene, but still reactive.[1]
Strategic Decision Matrix:
| Desired Transformation | Critical Risk | Mitigation Strategy |
| Epoxidation | Baeyer-Villiger Oxidation (Formate ester formation) | Use buffered |
| Metathesis | Catalyst Poisoning (Ru-Hydride formation) | Use Grubbs II/Hoveyda-Grubbs II; mild Lewis acid additives.[1] |
| Wacker Oxidation | Autoxidation to Benzoic Acid | Avoid |
Detailed Experimental Protocols
Protocol A: Olefin Cross-Metathesis (Chain Extension)
Objective: Synthesis of (E)-methyl 4-(3-formylphenyl)but-2-enoate (Michael Acceptor). Mechanism: Ruthenium-catalyzed alkylidene exchange.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Partner: Methyl Acrylate (3.0 equiv)[1]
-
Catalyst: Grubbs 2nd Generation Catalyst (2.5 mol%)[1]
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.
-
Solvation: Dissolve this compound (10 mmol) and methyl acrylate (30 mmol) in degassed DCM (0.1 M concentration relative to substrate).
-
Note: Methyl acrylate is used in excess to drive the equilibrium and prevent homodimerization of the starting material.
-
-
Catalyst Addition: Add Grubbs II catalyst (0.25 mmol) in one portion as a solid under Argon flow. The solution should turn a characteristic reddish-brown.[1]
-
Reflux: Heat the mixture to mild reflux (40°C) for 12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot will remain, but the Rf will shift as the polarity increases.
-
-
Quenching: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes.
-
Why? This deactivates the Ru-carbene, preventing isomerization or polymerization during workup.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Critical Process Parameter (CPP): Aldehydes can coordinate to Ruthenium. If conversion stalls at <50%, add Titanium(IV) isopropoxide (
Protocol B: Chemoselective Epoxidation
Objective: Synthesis of 3-(oxiran-2-ylmethyl)benzaldehyde. Mechanism: Concerted electrophilic oxygen transfer (Prilezhaev Reaction).[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Oxidant:
-Chloroperoxybenzoic acid ( -CPBA), 77% max purity (1.1 equiv)[1] -
Buffer: Sodium Bicarbonate (
) (2.0 equiv)[1] -
Solvent: Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Buffer Suspension: In a round bottom flask, suspend this compound (5 mmol) and finely powdered
(10 mmol) in DCM (25 mL).-
Why? Commercial
-CPBA contains -chlorobenzoic acid.[1] Without the buffer, the acidic environment catalyzes the attack of the peracid on the aldehyde (Baeyer-Villiger oxidation), producing the formate ester.
-
-
Temperature Control: Cool the suspension to 0°C using an ice bath.
-
Addition: Dissolve
-CPBA (5.5 mmol) in DCM (10 mL) and add it dropwise over 20 minutes. -
Reaction: Stir at 0°C for 4 hours. Do not allow to warm to RT until conversion is confirmed.
-
Workup (Reductive Quench): Add saturated aqueous Sodium Thiosulfate (
) solution.[1] Stir vigorously for 15 mins.-
Validation: Starch-iodide paper should show no color change (indicating no excess peroxide).[1]
-
-
Extraction: Extract with DCM, wash with saturated
, then brine. Dry over .
Protocol C: Modified Wacker-Tsuji Oxidation
Objective: Synthesis of 3-(2-oxopropyl)benzaldehyde (Methyl Ketone). Mechanism: Pd(II)-catalyzed nucleophilic attack of water on the alkene.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Catalyst: Palladium(II) Acetate (
) (5 mol%)[1] -
Re-oxidant:
-Benzoquinone (1.1 equiv)[1] -
Solvent: DMF / Water (7:1 ratio)[1]
Step-by-Step Methodology:
-
System Setup: Use a sealed tube or pressure vial. Wacker oxidations often require slight pressure or extended time.
-
Mixing: Dissolve this compound (2 mmol) in DMF (6 mL) and Water (0.8 mL).
-
Catalyst Addition: Add
(0.1 mmol) and -Benzoquinone (2.2 mmol).-
Why Benzoquinone? Standard Wacker conditions use
and an balloon. Oxygen gas can autoxidize the benzaldehyde to benzoic acid. Benzoquinone acts as the stoichiometric oxidant for Pd(0) Pd(II) in the absence of atmospheric oxygen.
-
-
Reaction: Stir at room temperature for 24 hours. If sluggish, heat to 50°C.
-
Color Change: The reaction starts orange/brown and may turn black (Pd black precipitation) if the re-oxidation cycle fails.
-
-
Workup: Dilute with Diethyl Ether (to precipitate hydroquinone byproducts). Wash extensively with water to remove DMF.
Visualizations
Figure 1: Reaction Landscape of this compound
Caption: Functionalization pathways for this compound, highlighting target products and competing side-reactions.
Figure 2: Olefin Cross-Metathesis Workflow
Caption: Optimized workflow for Cross-Metathesis, including a troubleshooting loop for catalyst poisoning.
References
-
Chemoselective Epoxidation
- Source: "Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane." Royal Society Open Science, 2018.
- Context: Discusses chemoselectivity of dioxiranes vs. aldehydes.
-
[1]
-
Wacker Oxidation Variants
-
Metathesis Compatibility
-
Synthesis of Substrate (Claisen Rearrangement)
- Source: "Synthesis of treprostinil: key Claisen rearrangement..." RSC Advances, 2019.
- Context: Describes the synthesis of allyl-benzaldehyde derivatives via Claisen rearrangement of allyloxy precursors.
Sources
- 1. rsc.org [rsc.org]
- 2. Aldehyde synthesis by oxidation of alkenes [organic-chemistry.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: 3-Allylbenzaldehyde Scaffolds in Heterocycle Synthesis
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It focuses on the strategic utilization of 3-allylbenzaldehyde and its functionalized derivatives (specifically 3-allylsalicylaldehyde ) as versatile precursors for heterocycle construction.
Unlike simple benzaldehydes, the 3-allyl variant offers a "bifunctional handle"—an electrophilic aldehyde and a nucleophilic/dipolarophilic alkene—positioned in a specific geometric relationship (meta or vicinal-to-ortho) that enables unique cyclization pathways.
Executive Summary & Strategic Value
This compound represents a privileged scaffold in drug discovery due to its ability to serve as a lynchpin for Diversity-Oriented Synthesis (DOS) . Its utility stems from two distinct reactive sites:
-
The Formyl Group (C-1): A gateway for condensation reactions (imines, oximes, hydrazones) and nucleophilic additions.
-
The Allyl Group (C-3): A handle for Ring-Closing Metathesis (RCM), radical cyclizations, or transition-metal catalyzed cross-couplings.
Critical Distinction (Isomer Geometry):
-
3-Allyl-2-hydroxybenzaldehyde (3-Allylsalicylaldehyde): The most common "3-allyl" precursor. The allyl group is ortho to the hydroxyl group, enabling the rapid formation of benzofurans and chromans .
-
Meta-Allylbenzaldehyde (Parent): The allyl group is meta to the aldehyde. This geometry prevents direct fusion of the aldehyde and allyl groups into small rings but is ideal for macrocyclization or intermolecular "click" chemistry.
Synthesis of the Precursor
Before heterocycle construction, the high-purity precursor must be synthesized. The most robust route utilizes the Claisen Rearrangement , which is self-validating due to its high atom economy and specific regiochemistry.
Protocol A: Synthesis of 3-Allyl-2-hydroxybenzaldehyde
Objective: Prepare the core scaffold from inexpensive 2-allyloxybenzaldehyde via thermal rearrangement.
Reagents:
-
2-Allyloxybenzaldehyde (Starting Material)[1]
-
Diethylaniline (Solvent/High-boiling medium) or neat conditions
-
Acetic anhydride (optional, for trapping)
Step-by-Step Methodology:
-
Setup: Place 2-allyloxybenzaldehyde (10.0 g, 61.7 mmol) in a heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser and argon balloon.
-
Thermal Rearrangement: Heat the neat oil (or solution in diethylaniline) to 190–200 °C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[5]6) will disappear, and the product (Rf ~0.65, phenolic spot) will appear.
-
Self-Validation: The product will develop a positive ferric chloride (FeCl3) test (violet color) due to the newly formed free phenol, whereas the starting material will not.
-
-
Workup: Cool to room temperature. Dissolve in diethyl ether and wash with 1M HCl (to remove amine solvent if used) and brine.
-
Purification: Purify via vacuum distillation (bp ~130°C at 10 mmHg) or flash chromatography on silica gel.
-
Yield: Expect 75–85% yield of a pale yellow oil.
Heterocycle Synthesis Strategies
Strategy 1: Synthesis of 7-Formyl-2,3-Dihydrobenzofurans
This protocol exploits the ortho relationship between the newly installed allyl group and the phenol, leaving the aldehyde available for further diversification.
Mechanism: Iodocyclization followed by base-mediated ring closure.
Protocol:
-
Dissolution: Dissolve 3-allyl-2-hydroxybenzaldehyde (1.0 equiv) in CH2Cl2/NaHCO3 (sat. aq) biphasic mixture.
-
Iodination: Add Iodine (I2, 1.2 equiv) at 0 °C. Stir for 2 hours.
-
Cyclization: The intermediate iodo-ether cyclizes. In some cases, treatment with DBU (1.5 equiv) in refluxing THF is required to drive the reaction to the dihydrobenzofuran.
-
Result: 7-formyl-2-iodomethyl-2,3-dihydrobenzofuran .
-
Application: The formyl group can now be used to attach the benzofuran core to other pharmacophores.
Strategy 2: Macrocyclization via Ring-Closing Metathesis (RCM)
For the meta-allyl isomer (or when building larger rings), the allyl group acts as a tether.
Workflow:
-
Functionalization: React the aldehyde with an amine containing a second terminal alkene (e.g., 4-pentenylamine) to form an imine/amine.
-
RCM: Treat the diene intermediate with Grubbs II catalyst (5 mol%) in dilute CH2Cl2 (0.005 M) to favor intramolecular cyclization over polymerization.
-
Product: A macrocyclic azepino- or benzannulated system.
Visualizing the Synthetic Pathway
The following logic flow illustrates the divergence from the this compound scaffold into two distinct heterocycle classes.
Caption: Divergent synthesis pathways starting from the this compound scaffold. Pathway A utilizes the allyl-phenol proximity; Pathway B utilizes the aldehyde-allyl bifunctionality.
Comparative Data & Reaction Conditions
The following table summarizes key reaction conditions and expected yields for transformations involving this compound derivatives.
| Transformation | Reagents | Key Conditions | Typical Yield | Ref |
| Claisen Rearrangement | Neat or Diethylaniline | 190–200 °C, 4–6 h | 75–85% | [1, 3] |
| Iodocyclization | I2, NaHCO3, CH2Cl2 | 0 °C to RT, 2 h | 80–92% | [1] |
| Chalcone Synthesis | Acetophenone deriv., KOH | EtOH, RT, 12–24 h | 60–75% | [4] |
| Macrocyclization | Grubbs II Catalyst | CH2Cl2 (Dilute), Reflux | 50–65% | [2] |
| Oxime Formation | NH2OH·HCl, NaOAc | EtOH/H2O, Reflux | >90% | [5] |
Expert Insights & Troubleshooting
Handling & Stability
-
Oxidation Risk: The aldehyde group is susceptible to air oxidation to the carboxylic acid (3-allylbenzoic acid). Store under argon at 4 °C.
-
Polymerization: The allyl group is generally stable, but avoid strong Lewis acids without antioxidants to prevent premature polymerization.
Regioselectivity Checks[6]
-
Isomer Verification: Always verify the position of the allyl group using 1H NMR.
-
3-Allyl (Meta/Vicinal): Look for the doublet of doublets (allyl CH2) at ~3.4 ppm and the specific aromatic coupling pattern (typically d, d, t or m depending on substitution).
-
O-Allyl (Starting Material): The O-CH2 signal appears significantly downfield (~4.6 ppm). If this signal persists, the Claisen rearrangement is incomplete.
-
"Self-Validating" Protocol Tip
When performing the Iodocyclization (Strategy 1), the reaction is self-indicating. The dark color of iodine fades as it is consumed by the alkene. A persistent yellow/brown color indicates excess iodine (reaction complete). Quench with sodium thiosulfate to reveal the colorless product solution.
References
-
ChemicalBook. 3-Allylsalicylaldehyde Properties and Synthesis. Retrieved from
-
ResearchGate. 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds. Retrieved from
-
BenchChem. 3-Allyl-4-(allyloxy)benzaldehyde Structure and Applications. Retrieved from
-
SciRP. Synthesis, Antioxidant and Antimicrobial Activities of a Novel Series of Chalcones and Allylic Chalcones. Retrieved from
-
PubMed Central (NIH). Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles. (Context on Nitrile Oxide/Oxime cycloadditions). Retrieved from
Sources
Application Note: Chemoselective Oxidation of 3-Allylbenzaldehyde to 3-Allylbenzoic Acid via Pinnick Oxidation
Abstract & Strategic Rationale
The oxidation of 3-allylbenzaldehyde to 3-allylbenzoic acid presents a classic chemoselectivity challenge in organic synthesis. Standard strong oxidants (e.g., Jones reagent, Potassium Permanganate) are unsuitable as they readily attack the isolated alkene of the allyl group, leading to oxidative cleavage or dihydroxylation.
This protocol utilizes the Pinnick Oxidation (also known as the Lindgren-Kraus oxidation).[1][2][3] This method employs sodium chlorite (
This guide provides a scalable, self-validating protocol designed for high purity and yield, suitable for drug development intermediates.
Chemical Strategy & Mechanism[1][2][3][6][7][8][9][10]
The Reaction Pathway
The reaction proceeds via the formation of chlorous acid (
The Scavenger Role (Critical Process Parameter)
The generation of
-
Without Scavenger:
attacks the allyl group Complex mixture of chlorohydrins/epoxides. -
With Scavenger (2-methyl-2-butene): The electron-rich trisubstituted alkene of the scavenger reacts with
thousands of times faster than the terminal alkene of the substrate. This "sacrificial" alkene traps the chlorine, protecting the 3-allylbenzoic acid.
Mechanistic Visualization
Figure 1: Mechanistic flow of the Pinnick oxidation highlighting the critical role of the scavenger in protecting the substrate.
Materials & Equipment
Reagents
| Reagent | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Purity check via TLC/NMR recommended. |
| Sodium Chlorite ( | Oxidant | 1.5 - 2.0 | Safety: Do not dry; explosion risk. Use 80% tech grade. |
| Sodium Dihydrogen Phosphate ( | Buffer | 1.5 | Maintains pH 3-4 to generate |
| 2-Methyl-2-butene | Scavenger | 10.0 - 15.0 | Large excess required. Highly volatile (bp 38°C). |
| tert-Butanol ( | Solvent | - | Co-solvent; suppresses esterification. |
| Water | Solvent | - | Required to dissolve inorganic salts. |
Equipment
-
Round-bottom flask (3-neck recommended for temperature monitoring).
-
Addition funnel (pressure-equalizing).
-
Ice/Water bath.
-
pH meter or strips (range 0-7).
Experimental Protocol
Step 1: Solubilization & Scavenger Loading[11]
-
Dissolve This compound (10.0 mmol) in
-BuOH (30 mL) and Water (10 mL). -
Add 2-methyl-2-butene (100-150 mmol, 10-15 equiv) in one portion.
-
Note: The large excess is necessary because the scavenger is volatile and competes kinetically with the substrate.
-
-
Cool the mixture to 0 °C using an ice bath.
Step 2: Oxidant Preparation & Addition
-
Prepare a solution of
(15 mmol, 1.5 equiv) and (15 mmol, 1.5 equiv) in Water (20 mL).-
Tip: Prepare this fresh.
solutions degrade over time.
-
-
Add the oxidant solution dropwise to the aldehyde mixture over 30–45 minutes .
-
Critical Control: Monitor internal temperature. Keep
. The reaction is exothermic. -
Visual Check: The solution may turn pale yellow due to transient
or , but the scavenger should rapidly decolorize it.
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
-
TLC Monitoring: Eluent Hexanes:EtOAc (3:1).
-
Aldehyde (
) should disappear. -
Acid (
) will streak near the baseline unless treated with a drop of acetic acid.
-
Step 4: Workup (Self-Validating Purification)
This workup leverages the acidity of the product to separate it from neutral impurities (unreacted aldehyde) and the neutral scavenger byproduct.
-
Quench: Add saturated aqueous
(10 mL) to the reaction mixture at 0 °C. Stir for 15 mins to destroy excess oxidant (check with starch-iodide paper; should be negative). -
Volatile Removal: Briefly concentrate under reduced pressure to remove excess 2-methyl-2-butene and
-BuOH. Do not distill to dryness. -
Extraction:
-
Dilute residue with Water (50 mL) and Ethyl Acetate (EtOAc, 50 mL).
-
Separate layers.[1]
-
Alkaline Wash: Extract the organic layer with saturated
(3 x 30 mL).-
Logic: The product (Benzoic Acid) moves to the aqueous phase (
). -
Validation: Neutral impurities remain in the organic layer. Discard the organic layer (or save for recovery of unreacted SM).
-
-
-
Acidification & Isolation:
-
Carefully acidify the combined aqueous extracts with 1N HCl to pH ~1-2.
-
Observation: A white precipitate (3-allylbenzoic acid) should form.
-
Extract the cloudy aqueous phase with EtOAc (3 x 40 mL).
-
Dry combined organics over
, filter, and concentrate.[1]
-
Workup Logic & Flowchart
The following diagram illustrates the "Self-Validating" nature of the acid-base workup, ensuring that only the acidic product is isolated.
Figure 2: Acid-Base extraction workflow. This process actively filters out non-acidic byproducts, ensuring high purity without column chromatography.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Consequence of Deviation |
| pH Control | 3.0 – 5.0 | pH < 3: Rapid decomposition of chlorite to toxic |
| Temperature | 0 °C | High Temp: Loss of volatile scavenger; increased side reactions with alkene. |
| Scavenger Load | > 10 equiv | Low Load: "Bleaching" of the allyl group; formation of chlorohydrin impurities. |
| Addition Rate | 30-45 mins | Fast Add: Exotherm spikes; runaway |
Safety & Hazards
-
Sodium Chlorite (
): Strong oxidizer. Contact with combustible material (paper, organic solvents) can cause fires. Never mix solid sodium chlorite with solid acids or reducing agents. -
Chlorine Dioxide (
): Yellow gas may evolve if the reaction becomes too acidic. Work in a well-ventilated fume hood. -
2-Methyl-2-butene: Extremely volatile and flammable. Keep cold before use.
References
-
Lindgren, B. O., & Nilsson, T. (1973).[4] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1][3][4] Acta Chemica Scandinavica, 27, 888–890.[4]
-
Kraus, G. A., & Taschner, M. J. (1980).[4][6] Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system.[4] The Journal of Organic Chemistry, 45(6), 1175–1176.[4]
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[6] Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091–2096.
-
Raiford, L. C., & Goundry, J. G. (1939). The Preparation of 3-Allyl-4-hydroxybenzaldehyde and its Derivatives. Journal of the American Chemical Society, 61(10), 2822-2824. (Foundational work on allyl-benzaldehyde derivatives).
Sources
- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. | www.wenxuecity.com [wenxuecity.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Lindgren oxidation - Wikipedia [en.wikipedia.org]
- 5. About: Lindgren oxidation [dbpedia.org]
- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
3-allylbenzaldehyde as a monomer for polymer chemistry applications
Abstract
This technical guide outlines the utility of 3-allylbenzaldehyde (3-AB) as a "dual-key" monomer in precision polymer synthesis. Unlike conventional monomers, 3-AB possesses two chemically orthogonal functional groups: an allyl moiety (susceptible to radical-mediated thiol-ene "click" chemistry or olefin metathesis) and an aldehyde moiety (active for Schiff base condensation, oxidation, or multicomponent reactions). This orthogonality allows for the synthesis of functionalizable scaffolds where the polymer backbone is constructed via the allyl group, leaving the aldehyde pendant available for bio-conjugation or reversible crosslinking (e.g., pH-sensitive hydrogels).
Monomer Profile & Synthesis Strategy
Chemical Identity:
-
IUPAC Name: 3-(prop-2-en-1-yl)benzaldehyde[1]
-
Structure: A benzene ring substituted at position 1 with an aldehyde (-CHO) and at position 3 with an allyl group (-CH₂-CH=CH₂).
-
Distinction Note: This protocol focuses on the C-allyl derivative (carbon-carbon bond), which offers superior hydrolytic stability compared to the more common O-allyl (3-allyloxybenzaldehyde) ether analogs.
Synthesis Route (Suzuki-Miyaura Coupling): While 3-allyloxybenzaldehyde is commercially ubiquitous, true This compound is best synthesized via transition-metal catalysis to ensure the meta-substitution pattern is preserved without rearrangement.
-
Reagents: 3-Bromobenzaldehyde, Allylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃.
-
Conditions: THF/Water (4:1), 80°C, 12h.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
Yield: Typically 85-92%.
Strategic Utility: The "Dual-Key" Orthogonality
The core value of 3-AB lies in its ability to undergo two distinct types of chemistry without interference.
| Functional Group | Reaction Type | Trigger | Application |
| Allyl (C=C) | Thiol-Ene "Click" | UV (365nm) + Radical Initiator | Polymer Backbone Formation |
| Aldehyde (CHO) | Schiff Base Condensation | pH Change / Amine Nucleophile | Drug Tethers, Crosslinking |
Visualizing the Orthogonal Workflow
Figure 1: The orthogonal reactivity map. Pathway A builds the chain; Pathway B functionalizes it.
Protocol A: Step-Growth Polymerization via Thiol-Ene Click
Objective: Synthesize a linear poly(thioether) backbone retaining 100% aldehyde functionality. Thiol-ene polymerization is preferred over free radical polymerization (FRP) because allylic monomers suffer from "degradative chain transfer" in FRP, leading to low molecular weights. Thiol-ene proceeds via a step-growth mechanism, yielding high conversion and uniform networks.
Materials:
-
Monomer A: this compound (1.0 eq).
-
Monomer B: 2,2'-(Ethylenedioxy)diethanethiol (Dithiol linker) (1.0 eq).
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 wt%).
-
Solvent: Anhydrous Chloroform or DCM (1 M concentration).
Step-by-Step Methodology:
-
Preparation: In a simplified glovebox or under N₂ flow, mix 3-AB and the dithiol linker in a 1:1 molar ratio in a glass vial.
-
Initiation: Add DMPA (1 wt% relative to total monomer mass). Vortex until fully dissolved.
-
Degassing: Purge the solution with nitrogen for 5 minutes to remove dissolved oxygen (oxygen inhibits radical species).
-
Curing:
-
For Films: Cast the solution between two glass slides separated by a Teflon spacer (100 µm).
-
For Bulk: Leave in the vial.
-
Irradiation: Expose to UV light (365 nm, intensity ~10 mW/cm²) for 15 minutes.
-
-
Purification: Precipitate the polymer into cold methanol to remove unreacted monomers and initiator residues.
-
Validation (QC Check):
-
FT-IR: Confirm disappearance of the S-H peak (2550 cm⁻¹) and Allyl C=C peak (1640 cm⁻¹).
-
¹H NMR: Confirm retention of the Aldehyde proton (singlet at ~10.0 ppm). Crucial: If the aldehyde peak diminishes, it indicates side reactions (oxidation); ensure inert atmosphere was maintained.
-
Protocol B: Fabrication of pH-Responsive Injectable Hydrogels
Objective: Use the pendant aldehyde groups on the polymer synthesized in Protocol A (or simply the monomer grafted onto a surface) to crosslink with a polyamine (e.g., Chitosan or Gelatin) via dynamic imine bonds.
Mechanism:
Materials:
-
Component A: Poly(3-AB-co-dithiol) (from Protocol A) dissolved in DMSO.
-
Component B: Glycol Chitosan (water-soluble chitosan derivative) dissolved in PBS (pH 7.4).
Step-by-Step Methodology:
-
Solution Prep: Prepare a 5 wt% solution of Component A in DMSO and a 2 wt% solution of Glycol Chitosan in PBS.
-
Mixing: Mix the two solutions in a 1:1 volume ratio at 37°C.
-
Gelation: The mixture will transition from liquid to gel (Sol-Gel transition).
-
Time to Gel: Typically 30–120 seconds depending on aldehyde density.
-
-
Rheology Test (Validation):
-
Perform an oscillatory time sweep. The crossover point where Storage Modulus (
) exceeds Loss Modulus ( ) indicates gelation.
-
-
pH-Triggered Release Test:
-
Place the hydrogel in a buffer of pH 5.0.
-
Monitor mass loss over time. The gel should degrade within 24-48 hours due to imine hydrolysis, releasing any encapsulated payload.
-
Hydrogel Network Formation Diagram
Figure 2: Workflow for creating and degrading pH-responsive hydrogels using 3-AB.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Polymer Yield (Protocol A) | Oxygen inhibition of radicals. | Increase N₂ purge time; use a freeze-pump-thaw cycle for the monomer solution. |
| Gelation too fast (Protocol B) | Polymer concentration too high. | Dilute the aldehyde-polymer solution; reduce the degree of substitution. |
| Loss of Aldehyde Signal (NMR) | Oxidation to carboxylic acid. | Store monomer under Argon at 4°C. Check for broad peak at 12 ppm (acid proton). |
| Incomplete Solubility | Crosslinking during synthesis. | Ensure strictly stoichiometric balance (1:1) of thiol to ene.[2][3][4][5][6] Excess ene can lead to branching. |
References
-
Suzuki-Miyaura Coupling for Allyl-Arene Synthesis: Title: Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Source: Journal of the American Chemical Society / NIH. Link:[Link]
-
Thiol-Ene Click Chemistry in Polymers: Title: Thiol-Ene "Click" Reactions and Recent Applications in Polymer and Materials Synthesis.[2][3][5][6] Source: Polymer Chemistry (RSC). Link:[Link]
-
Orthogonal Functionalization Strategies: Title: Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit.[3][4][6] Source: ACS Macro Letters.[3][4] Link:[Link][3][4]
-
Schiff Base Hydrogels: Title: Hydrogels Based on Schiff Base Linkages for Biomedical Applications.[7] Source: Molecules (MDPI) / NIH. Link:[Link]
Sources
- 1. 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol-ene Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Precision Protocol: Wittig Olefination of 3-Allylbenzaldehyde
Abstract & Strategic Overview
This Application Note details the protocol for the Wittig olefination of 3-allylbenzaldehyde . This substrate is a critical intermediate in the synthesis of complex polycyclic scaffolds, serving as a precursor for Ring-Closing Metathesis (RCM) and intramolecular Diels-Alder reactions.
The core challenge in this transformation is chemoselectivity . The objective is to exclusively olefinate the formyl group (aldehyde) while preserving the integrity of the allyl moiety (terminal alkene). Improper choice of base or temperature can lead to the isomerization of the allyl group into a thermodynamically stable conjugated styrene system.
This guide presents two distinct protocols:
-
Methylenation: Synthesis of 1-allyl-3-vinylbenzene using a non-stabilized ylide.
-
E-Selective Olefination: Synthesis of cinnamate derivatives using a stabilized ylide.
Critical Reaction Parameters
Chemoselectivity & Base Selection
The acidity of the allylic protons (
-
Recommended Bases: Potassium tert-butoxide (KOtBu), Sodium Hexamethyldisilazide (NaHMDS), or n-Butyllithium (n-BuLi) at low temperatures (-78 °C).
-
Avoid: Excess hydroxide or unhindered alkoxides at high temperatures for extended periods.
Stereochemical Control
-
Non-Stabilized Ylides (e.g.,
): Generally yield Z-alkenes (if substituents allow), but for methylenation, stereochemistry is irrelevant as the product is terminal. -
Stabilized Ylides (e.g.,
): Yield thermodynamically favored (E)-alkenes via a reversible betaine/oxaphosphetane intermediate.[1]
Substrate Data: this compound
| Property | Value | Note |
| Molecular Weight | 146.19 g/mol | |
| Boiling Point | ~235 °C | High boiling point; purify via column chromatography. |
| Reactivity | High (Aldehyde) | Electrophilic carbonyl is highly susceptible to nucleophilic attack. |
| Storage | 2-8 °C, Inert Atm. | Oxidation to carboxylic acid occurs upon air exposure. |
Experimental Protocols
Protocol A: Methylenation (Synthesis of 1-allyl-3-vinylbenzene)
Objective: Conversion of aldehyde to terminal alkene. Mechanism: Irreversible reaction with non-stabilized ylide.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Phosphonium Salt: Methyltriphenylphosphonium bromide (
) (1.2 equiv) -
Base: Potassium tert-butoxide (
) (1.3 equiv) -
Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration)
Step-by-Step Procedure
-
Ylide Generation:
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add
(1.2 equiv) and suspend in anhydrous THF. -
Cool the suspension to 0 °C (ice bath).
-
Add
(1.3 equiv) portion-wise. The solution will turn a characteristic bright yellow , indicating the formation of the ylide ( ). -
Stir at 0 °C for 30–45 minutes.
-
-
Addition of Substrate:
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C over 10 minutes.
-
Note: The yellow color may fade to a pale suspension as the betaine/oxaphosphetane forms.
-
-
Reaction & Quench:
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the aldehyde (
) and appearance of the non-polar alkene ( ). -
Quench the reaction by adding Saturated Ammonium Chloride (
) solution.
-
-
Workup:
-
Dilute with Diethyl Ether (
) or Hexanes. -
Wash the organic layer with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Caution: Triphenylphosphine oxide (
) is a byproduct that precipitates. Filtration through a silica plug before concentration helps remove the bulk of it.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification:
-
Purify via Flash Column Chromatography using 100% Hexanes to remove
(very polar) and isolate the pure diene.
-
Protocol B: (E)-Selective Olefination (Synthesis of Ethyl 3-(3-allylphenyl)acrylate)
Objective: Synthesis of
Reagents
-
Substrate: this compound (1.0 equiv)
-
Ylide: (Carbethoxymethylene)triphenylphosphorane (
) (1.1 equiv) -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Procedure
-
Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in DCM (0.2 M).
-
Add the stabilized ylide (
) (1.1 equiv) in one portion. -
Note: Stabilized ylides are air-stable solids and do not require in-situ generation with strong bases.
-
-
Reaction:
-
Stir at Room Temperature for 12–24 hours.
-
Optimization: If conversion is slow, switch solvent to Toluene and reflux (110 °C) for 4 hours to drive the reaction to completion and ensure high (E)-selectivity.
-
-
Workup & Purification:
-
Concentrate the solvent directly.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient 95:5 to 90:10).
-
Yield Expectation: 85–95%.
-
Selectivity: Typically >20:1 (E:Z).
-
Mechanistic Visualization
The following diagram illustrates the mechanistic pathway, highlighting the divergence between stabilized and non-stabilized ylides which dictates the stereochemical outcome.
Figure 1: General mechanism of the Wittig reaction showing ylide formation, cycloaddition, and fragmentation.
Experimental Workflow Diagram
This workflow summarizes the critical decision points and process flow for the methylenation protocol.
Figure 2: Step-by-step workflow for the methylenation of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | Ensure THF is distilled/dried. Use fresh KOtBu (hygroscopic). |
| Isomerization of Allyl Group | Base too strong or reaction too long. | Switch to LiHMDS or NaHMDS at -78°C. Reduce reaction time. |
| No Reaction | Enolization of aldehyde.[2] | Unlikely with benzaldehydes, but ensure ylide is fully formed (yellow color) before adding aldehyde. |
| Separation Difficulties | Triturate crude solid with Hexanes/Pentane ( |
References
-
Wittig Reaction Mechanism & Scope
-
Ylide Preparation & Stability
-
General Olefination Protocols
- Applications in Total Synthesis (Contextual): Nicolaou, K. C., et al. "Total Synthesis of Brevetoxin B." J. Am. Chem. Soc.1995, 117, 10252. (Demonstrates chemoselectivity in complex poly-enes).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Carbene reactivity from alkyl and aryl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ijpsonline.com [ijpsonline.com]
Advanced Protocols for Chemoselective Hydrogenation of 3-Allylbenzaldehyde
Executive Summary & Strategic Overview
The hydrogenation of 3-allylbenzaldehyde presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a reducible carbonyl group (aldehyde) and a non-conjugated olefin (allyl group). Unlike conjugated systems (e.g., cinnamaldehyde) where electronic coupling aids selectivity, the 3-allyl variant contains electronically isolated functional groups. This requires precise kinetic control and catalyst site-engineering to achieve high yields of the target intermediate.
This guide provides three validated protocols for the divergent synthesis of:
-
3-Propylbenzaldehyde (Selective C=C reduction).
-
3-Allylbenzyl alcohol (Selective C=O reduction).
-
3-Propylbenzyl alcohol (Full saturation).
The Selectivity Landscape
The thermodynamic landscape favors C=C hydrogenation over C=O reduction.[1] Therefore, retaining the alkene while reducing the aldehyde (Protocol B) is the most technically demanding transformation, often requiring steric gating or specific metal-ligand cooperativity.
Mechanistic Principles & Catalyst Selection
To control selectivity, one must manipulate the adsorption energetics of the substrate onto the catalyst surface.
Adsorption Modes[2][3]
-
Planar Adsorption (C=C favored): On flat surfaces of Group VIII metals (Pd, Pt, Ni), the
-system of the alkene binds strongly. Without modification, these catalysts rapidly hydrogenate the allyl group. -
End-on Adsorption (C=O favored): Electropositive metals or Lewis acid promoters (e.g., Zn, Fe, or Mn-complexes) facilitate
-coordination of the carbonyl oxygen, activating the aldehyde for hydride transfer while repelling the non-polar alkene.
Catalyst Decision Matrix
| Target Product | Selectivity Requirement | Recommended Catalyst System | Mechanism |
| 3-Propylbenzaldehyde | Reduce C=C, Preserve C=O | Pd/C (5%) or Pd(OAc)₂ | Kinetic control; C=C binding is kinetically faster on Pd. |
| 3-Allylbenzyl alcohol | Reduce C=O, Preserve C=C | Mn-PNP Pincer (Homogeneous) or Au/Al₂O₃ (Heterogeneous) | Metal-ligand cooperativity (Mn) or steric/electronic exclusion of C=C (Au). |
| 3-Propylbenzyl alcohol | Reduce Both | Raney Ni or Pt/C | High activity, non-selective surface saturation. |
Visualization: Reaction Pathways & Logic
Figure 1: Reaction network showing divergent pathways based on catalyst selection. Green path indicates C=C reduction; Red path indicates C=O reduction.
Detailed Experimental Protocols
Protocol A: Selective C=C Hydrogenation
Target: 3-Propylbenzaldehyde Concept: Exploiting the kinetic rapidity of olefin hydrogenation on Palladium surfaces under mild conditions.
Materials:
-
Substrate: this compound (10 mmol)
-
Catalyst: 5% Pd/C (Type 39 or equivalent, 50% water wet). Loading: 0.5 mol% Pd.
-
Solvent: Ethyl Acetate (EtOAc) or Toluene (Non-polar solvents suppress acetal formation).
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask (or Parr shaker bottle), dissolve 1.46 g (10 mmol) of this compound in 20 mL EtOAc.
-
Catalyst Addition: Add 106 mg of 5% Pd/C (wet). Caution: Pd/C is pyrophoric when dry. Keep wet.
-
Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).
-
Reaction: Maintain 1 atm (balloon pressure) of H₂ at 20–25°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor by GC-FID or TLC every 15 minutes. The reaction is typically fast (30–60 min). Stop immediately upon disappearance of starting material to prevent aldehyde reduction.
-
Work-up: Filter through a Celite pad to remove catalyst. Wash pad with EtOAc. Concentrate filtrate under reduced pressure.
Critical Control Point: Do not pressurize >1 atm. Higher pressures increase the partial pressure of H₂ on the surface, promoting the thermodynamically harder C=O reduction.
Protocol B: Selective C=O Hydrogenation (The "Pharma" Standard)
Target: 3-Allylbenzyl alcohol Concept: Using a Manganese-based pincer complex for "outer-sphere" hydrogenation. This mechanism does not require substrate binding to a metal surface, effectively ignoring the C=C bond.
Materials:
-
Catalyst: [Mn(PNP-iPr)(CO)₂(H)] (0.5 mol%) [Ref 1].
-
Solvent: 1,4-Dioxane or THF.
Step-by-Step Workflow:
-
Glovebox Setup: In an N₂-filled glovebox, charge a stainless steel autoclave (e.g., Parr 4560) with this compound (10 mmol) and dry 1,4-dioxane (10 mL).
-
Catalyst Charge: Add the Mn-PNP catalyst (0.05 mmol).
-
Pressurization: Seal the autoclave, remove from glovebox, and connect to H₂ line. Purge lines, then pressurize to 30–50 bar .
-
Reaction: Stir at 25°C (Room Temp) for 12–24 hours.
-
Note: Unlike heterogeneous catalysts, this homogeneous system operates at room temperature but requires higher pressure to drive the hydride transfer cycle.
-
-
Work-up: Vent H₂ carefully. Filter through a short silica plug to remove metal residues. Evaporate solvent.
Alternative (Heterogeneous): If a solid catalyst is required, use 1% Au/Al₂O₃ at 20 bar H₂ / 80°C. Gold nanoparticles (>5nm) are notoriously poor at hydrogenating alkenes but active for aldehydes [Ref 2].
Protocol C: Full Hydrogenation
Target: 3-Propylbenzyl alcohol Concept: Brute-force saturation using a highly active catalyst.
Materials:
-
Catalyst: Raney Nickel (active slurry) or 5% Pt/C.
-
Solvent: Ethanol or Methanol.
Step-by-Step Workflow:
-
Loading: Load substrate (10 mmol) and Ethanol (20 mL) into a high-pressure reactor.
-
Catalyst: Add Raney Nickel (approx. 0.5 g slurry).
-
Conditions: Pressurize to 50 bar H₂ and heat to 80°C .
-
Time: Run for 4–6 hours.
-
Work-up: Cool, vent, and filter. (Caution: Raney Ni is highly pyrophoric).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Protocol A: Over-reduction to alcohol | Reaction time too long or H₂ pressure too high. | Stop reaction at 98% conversion. Use 1 atm balloon. Switch to Toluene (less polar). |
| Protocol B: Low Conversion | Poisoning of Mn catalyst or wet solvent. | Ensure strict anhydrous conditions (Mn-hydride is moisture sensitive). Increase P to 50 bar. |
| Protocol B: C=C Migration | Isomerization of allyl to propenyl (conjugated). | Avoid acidic supports/impurities. Use base-free conditions (Mn-PNP is base-free). |
| Leaching (Heterogeneous) | Solubilization of metal species. | Check solvent compatibility.[4] For Au/Al₂O₃, avoid acidic solvents. |
Decision Workflow (DOT Visualization)
Figure 2: Operational workflow for selecting the correct catalytic system based on the desired chemoselectivity.
References
-
Chemoselective Hydrogenation of Aldehydes using Mn-PNP Catalysts. Source: ACS Catalysis (2018). Context: Establishes the Mn-PNP pincer complex as a superior catalyst for reducing aldehydes in the presence of isolated double bonds.
-
Selective Liquid Phase Hydrogenation of Benzaldehyde over Au/Al2O3. Source: Catalysis Letters / CORE (2011). Context: Demonstrates 100% selectivity for benzyl alcohol using Gold catalysts, which are inactive for alkene hydrogenation under these conditions.
-
Selective Hydrogenation of Unsaturated Aldehydes: A Review. Source: ACS Catalysis (2016). Context: Provides the broad theoretical framework for competing adsorption modes of C=C vs C=O on metal surfaces.
-
Hydrogenation of Cinnamaldehyde (Analogous Systems). Source: RSC Advances / Catalysis Science & Technology. Context: Comparative data on conjugated vs non-conjugated selectivity controls.
Sources
Troubleshooting & Optimization
optimizing yield of 3-allylbenzaldehyde in cross-coupling reactions
Technical Support Center: Advanced Synthesis Guide Ticket ID: #AS-3ALBZ-OPT Topic: Optimization of 3-Allylbenzaldehyde Yield in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing this compound presents a classic chemoselectivity paradox. You need a robust palladium cycle to couple the aryl halide and the allyl species, but the very conditions that facilitate this (heat, base, active catalyst) often trigger the thermodynamic migration of the double bond. This results in the conjugated, thermodynamically stable 3-(1-propenyl)benzaldehyde isomer, which is often inseparable from your target by standard silica chromatography.
This guide prioritizes isomerization suppression via kinetic control.
Module 1: Reaction Selection Matrix
Before starting, select your pathway based on your lab's tolerance for toxicity versus moisture sensitivity.
DOT Diagram 1: Strategic Decision Matrix
Caption: Decision tree for selecting the optimal cross-coupling pathway based on laboratory constraints.
Module 2: The "Golden" Protocols
Protocol A: The Modified Stille (Recommended for Purity)
Why this works: Stille couplings operate at neutral pH, preventing base-catalyzed aldol condensation of the aldehyde. The addition of CuI (Liebeskind-Srogl effect) accelerates the reaction, allowing lower temperatures that prevent isomerization.
Reagents:
-
Substrate: 3-Bromobenzaldehyde (1.0 equiv)
-
Nucleophile: Allyltributylstannane (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Additive: CuI (10 mol%) — Critical for rate acceleration
-
Solvent: Anhydrous DMF or Toluene (Degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry glassware and cool under Argon.
-
Dissolution: Dissolve 3-bromobenzaldehyde and allyltributylstannane in degassed DMF (0.1 M concentration).
-
Catalyst Addition: Add Pd(PPh₃)₄ and CuI rapidly against an Argon counter-flow.
-
Temperature Control: Heat to 60°C . Do not exceed 80°C. Higher temperatures activate the β-hydride elimination pathway responsible for isomerization.
-
Monitoring: Monitor by TLC every 30 mins. Stop immediately upon consumption of bromide.
-
Workup: Quench with saturated KF solution (precipitates tin). Filter through Celite.
Protocol B: The Anhydrous Suzuki (Recommended for Safety)
Why this works: Standard aqueous Suzuki conditions (Na₂CO₃/H₂O) will destroy your aldehyde (Cannizzaro) and isomerize the alkene. You must use Fluoride activation in anhydrous media.
Reagents:
-
Substrate: 3-Bromobenzaldehyde (1.0 equiv)
-
Nucleophile: Allylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) — Bidentate ligand prevents chain-walking
-
Base/Activator: CsF (2.0 equiv) or KF (3.0 equiv)
-
Solvent: Anhydrous THF or Dioxane
Step-by-Step:
-
Drying: Ensure CsF/KF is oven-dried. Water is the enemy here.
-
Mix: Combine aryl halide, boronate, and base in the solvent.
-
Catalyst: Add Pd(dppf)Cl₂. The large bite angle of dppf favors reductive elimination over β-hydride elimination [1].
-
Reaction: Heat to reflux (THF: 66°C) for 4-12 hours.
-
Workup: Dilute with ether, wash with water, dry over MgSO₄.
Module 3: Troubleshooting & FAQs
Q1: My product contains ~15% of the conjugated isomer (3-(1-propenyl)benzaldehyde). How do I remove it?
-
Diagnosis: You have thermodynamic isomerization.[1] Separation on standard silica is nearly impossible due to identical polarity.
-
Resolution: Use Silver Nitrate Impregnated Silica (10% w/w) . The silver ions coordinate to the terminal alkene (your product) more strongly than the internal alkene (impurity), creating a significant Rf difference.
-
Prevention: In your next run, switch to a bidentate ligand like dppf or Xantphos. Monodentate ligands (PPh₃) dissociate easily, opening a coordination site for β-hydride elimination.
Q2: The reaction stalls at 60% conversion.
-
Diagnosis: Catalyst death (Pd black formation) or oxidative addition failure.
-
Resolution:
-
Ensure rigorous degassing (freeze-pump-thaw is best). Oxygen kills active Pd(0).
-
If using Stille, add 10% CsF. It activates the stannane, facilitating transmetallation [2].[2]
-
Q3: The aldehyde peak is missing in the NMR.
-
Diagnosis: Base-mediated side reactions.
-
Resolution: You likely used carbonate or hydroxide bases in the Suzuki method. Switch strictly to Protocol B (CsF/Anhydrous) or Protocol A (Stille).
Module 4: Mechanistic Visualization
Understanding why isomerization happens is the key to stopping it. It occurs via a "Chain Walking" mechanism driven by Palladium-Hydride species.[3]
DOT Diagram 2: The Isomerization Trap
Caption: The kinetic competition between desired reductive elimination and the parasitic beta-hydride elimination pathway [3].
Module 5: Comparison Data
| Parameter | Stille (Standard) | Stille (Modified + CuI) | Suzuki (Aq. Base) | Suzuki (Anhydrous CsF) |
| Yield | 65-75% | 85-92% | 40-50% | 80-88% |
| Isomerization | Moderate | Low | High | Low |
| Aldehyde Integrity | Excellent | Excellent | Poor | Good |
| Purification | Difficult (Tin) | Moderate | Easy | Easy |
References
-
Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Viciu, M. S., et al. (2003). Catalytic Isomerization of Olefins by (NHC)Pd-Based Complexes. Organometallics, 22(20), 4070–4082. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted α,β-Unsaturated Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
purification of 3-allylbenzaldehyde via column chromatography
Technical Support Center: Purification of 3-Allylbenzaldehyde
Introduction & Technical Overview
User Context: You are likely synthesizing this compound via a Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) from 3-bromobenzaldehyde. The crude mixture likely contains unreacted starting material, phosphine oxides (from the catalyst), and potentially protodehalogenated byproducts (benzaldehyde).
The Challenge:
-
Close Elution: The polarity difference between this compound and its halogenated precursor (3-bromobenzaldehyde) is small.
-
Chemical Stability: Benzaldehydes are prone to auto-oxidation to benzoic acids on silica gel, leading to "streaking" and yield loss. The allyl group adds a risk of isomerization or polymerization if exposed to highly acidic media for prolonged periods.
This guide provides a self-validating protocol to ensure >95% purity.
Pre-Purification Assessment (Method Development)
Q: What is the optimal solvent system for this separation?
A: Do not rely on a generic gradient. You must establish a "Target Rf" using Thin Layer Chromatography (TLC).[1]
-
Target: Adjust the ratio until this compound has an Rf of 0.25 – 0.35 .
-
Starting Point: Try 95:5 (Hex:EtOAc) . If the spot doesn't move, increase to 90:10 .
-
Note: If the Rf > 0.5, the compound will elute too quickly on the column, causing co-elution with impurities.
-
Q: How do I visualize the spots? UV is not showing everything.
A: this compound is UV active (conjugation), but impurities like de-allylated byproducts might be faint. Use a dual-visualization strategy:
-
UV (254 nm): Primary method. The benzene ring conjugated with the carbonyl group absorbs strongly.
-
Stain (KMnO₄ or Anisaldehyde):
-
KMnO₄: Stains the alkene (allyl group) and the aldehyde. It will appear as a bright yellow/brown spot on a purple background.
-
2,4-DNP: Specific for aldehydes (yellow/orange spot). Use this if you are unsure which spot is the aldehyde.
-
Column Packing & Loading Protocols
Q: Which stationary phase should I use?
A: Use Silica Gel 60 (230–400 mesh) .
-
Acidity Warning: Standard silica is slightly acidic (pH ~6.5). If you observe streaking or decomposition (new baseline spots appearing during the run), buffer the silica.
-
Buffering Protocol: Pre-wash the packed column with 1% Triethylamine (Et3N) in Hexanes, then flush with pure Hexanes before loading. However, for simple this compound, neutral silica is usually sufficient if the run time is under 2 hours.
-
Q: How much silica do I need? (Loading Capacity)
A: Follow the "Delta Rf" rule.
-
Easy Separation (
): 20:1 (Silica : Crude mass). -
Difficult Separation (
): 50:1 to 100:1.-
Recommendation: Since this compound often co-elutes with 3-bromobenzaldehyde, use a 50:1 ratio (e.g., 50 g silica for 1 g crude).
-
Q: Wet loading or Dry loading?
A: Dry Loading is superior for this compound to minimize band broadening.
-
Dissolve crude in minimal DCM.
-
Add silica (1:1 mass ratio to crude).
-
Rotovap to dryness (free-flowing powder).
-
Load this powder on top of the packed column.[4]
Elution & Fractionation Strategy
Q: Should I use an isocratic or gradient elution?
A: Use a Step Gradient to sharpen the peaks.
-
Step 1: Flush with 100% Hexanes (1–2 column volumes) to remove very non-polar impurities (e.g., allyltributyltin residues if Stille coupling was used).
-
Step 2: Switch to the "Target Rf" solvent mix (e.g., 95:5 Hex:EtOAc).
-
Step 3: Only increase polarity (e.g., 90:10) after the main product has started eluting to push the tail off.
Data Table: Elution Guidelines
| Parameter | Specification | Reason |
| Flow Rate | ~15-20 mL/min (for 2-3 cm diameter column) | Too slow = diffusion (broad peaks); Too fast = poor equilibration. |
| Fraction Size | 10-15 mL (Test tubes) | Collecting large fractions (50mL+) mixes separated bands. |
| Run Time | < 2 Hours | Minimizes on-column oxidation of the aldehyde. |
Troubleshooting Matrix
Q: My product is streaking on the TLC/Column. What is happening?
A: Streaking usually indicates acidic decomposition or column overloading .
-
Diagnosis: If the streak starts from the baseline and goes up to the spot, it is likely decomposition (oxidation to 3-allylbenzoic acid).
-
Fix:
-
Check the crude: Is there residual acid from the workup? Wash crude with sat. NaHCO₃ before loading.
-
Deactivate Silica: As mentioned in Section 3, flush the column with 1% Et3N/Hexanes before use.
-
Q: I see two spots very close together. Which one is my product?
A: This is the critical separation.
-
Scenario: You have Spot A (Rf 0.[2]35) and Spot B (Rf 0.30).
-
Differentiation:
-
3-Bromobenzaldehyde (Starting Material): usually slightly less polar (higher Rf) than the allylated product due to the halogen, but this depends on the exact solvent system.
-
This compound: Contains the alkene.
-
-
Test: Dip the TLC in KMnO₄ . The allyl group (alkene) will stain instantly . The bromo-starting material will stain much slower (only the aldehyde reacts). The spot that turns brown immediately is your this compound.
Q: My yield is lower than expected, but the column looked clean.
A: Volatility is a common culprit.
-
This compound is a liquid with moderate volatility.
-
Risk: Rotovapping at high vacuum and high heat can strip the product.
-
Protocol: Evaporate solvent at 30–35°C and stop immediately when the solvent volume is low. Do not leave it on the high-vacuum pump for hours.
Visualization of Workflow
The following diagram illustrates the decision logic for the purification process.
Caption: Decision tree for the purification of this compound, emphasizing Rf optimization and silica treatment.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. (The foundational text on Flash Chromatography parameters).
-
Reich, H. J. Common Organic Chemistry - Running a Silica Gel Column. University of Wisconsin-Madison. (Detailed protocols on packing and solvent choice).
-
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Context on Palladium coupling mechanisms yielding allyl-benzaldehydes).
-
Sigma-Aldrich (Merck). TLC Stains and Visualization. (Protocols for KMnO4 and DNP stain preparation).
Sources
troubleshooting low conversion rates in 3-allylbenzaldehyde synthesis
Ticket ID: #AB-303-SYN Subject: Troubleshooting Low Conversion & Isomerization in Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Logic
The Core Problem: Synthesizing 3-allylbenzaldehyde presents a unique "perfect storm" of chemical challenges. You are coupling a meta-substituted electron-deficient aryl halide (3-bromobenzaldehyde) with an allyl nucleophile .
-
Challenge A (Electronic): The aldehyde group at the meta position deactivates the ring toward oxidative addition compared to para positions, slowing the initial catalytic step.
-
Challenge B (Stability): Allyl-metal species (allylboronates in Suzuki, allylstannanes in Stille) are prone to protometallation (breaking down before reacting) and isomerization (the terminal alkene migrating to the thermodynamically favored internal conjugated position).
Use the following diagnostic tree to identify your specific failure mode before proceeding to the protocols.
Diagnostic Flowchart
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure in this compound synthesis.
Technical Modules: Solutions & Protocols
Module A: The Suzuki-Miyaura Route (The "Green" Path)
Primary Issue: Protodeboronation. Allylboronic acid pinacol ester is highly susceptible to hydrolysis in aqueous base. The bond between the boron and the allyl carbon breaks, releasing propene gas and boric acid. If your reaction stalls with unreacted bromide but your boronate is gone, this is the cause.
The Fix: Anhydrous Fluoride Activation
Do not use aqueous carbonate bases (
Optimized Protocol:
-
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Allylboronic acid pinacol ester (1.2 equiv)
-
Catalyst:
(3 mol%) - The ferrocene ligand resists deactivation better than . -
Base: CsF (2.0 equiv) or TBAF (anhydrous).
-
Solvent: Anhydrous THF or Dioxane.
-
-
Procedure:
-
Combine aryl halide, boronate, and CsF in a dry flask under Argon.
-
Add degassed solvent.
-
Add catalyst last against a counter-flow of Argon.
-
Heat to 60°C . Note: Do not exceed 80°C; high heat promotes isomerization.
-
Module B: The Stille Coupling (The "Robust" Path)
Primary Issue: Sluggish Oxidative Addition. The electron-withdrawing aldehyde group at the meta position makes the oxidative addition of Pd(0) into the C-Br bond slower. Standard conditions often lead to catalyst aggregation ("Pd Black") before the reaction finishes.
The Fix: The "Farina Effect" (Copper Iodide) The addition of Copper(I) Iodide (CuI) acts as a "scavenger" for the free phosphine ligands and accelerates the transmetallation step by forming a transient, highly reactive organocopper species.
Optimized Protocol:
-
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Allyltributylstannane (1.1 equiv)
-
Catalyst:
(2-5 mol%) -
Co-Catalyst: CuI (10 mol%) - Critical for rate acceleration.
-
Solvent: DMF or Toluene (degassed).
-
-
Procedure:
-
Dissolve halide and stannane in DMF.
-
Add CuI and Pd catalyst.[1]
-
Heat to 80-90°C .
-
Workup: Wash with 10% KF solution to precipitate tin residues as insoluble polymeric fluorides.
-
The "Hidden" Enemy: Isomerization
Even if the coupling works, you may isolate the wrong isomer.
-
Target: this compound (Terminal alkene,
ppm multiplet). -
Contaminant: 3-(1-Propenyl)benzaldehyde (Internal alkene, conjugated with ring,
ppm doublet).
Mechanism of Failure:
Isomerization is catalyzed by Palladium Hydride (Pd-H) species. These form via
Figure 2: Palladium-catalyzed isomerization pathway.
Prevention Strategy:
-
Lower Temperature: Run the reaction at the lowest temperature that allows turnover (60°C for Suzuki, 80°C for Stille).
-
Shorter Time: Monitor by GC-MS every 30 mins. Stop immediately upon consumption of starting material.
-
Additives: In extreme cases, adding 1,4-benzoquinone (5 mol%) can oxidize Pd-H species back to Pd(II), preventing the isomerization cycle, though this may slow the main reaction.
Comparative Data: Reaction Conditions
| Variable | Suzuki (Aqueous) | Suzuki (Anhydrous) | Stille (Standard) | Stille (Farina/CuI) |
| Conversion | Low (<40%) | High (>85%) | Moderate (60%) | Excellent (>95%) |
| Main Side Product | Protodeboronation | Homocoupling | SM Recovery | None |
| Isomerization Risk | High (due to base) | Low | Moderate | Low (Fast reaction) |
| Toxicity | Low | Low | High (Tin) | High (Tin) |
| Recommendation | Avoid | Recommended | Avoid | Recommended |
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC that moves slightly higher than my product. What is it?
A: This is likely the homocoupling product (biphenyl derivative) or the isomerized styrene product. The conjugated isomer (propenyl) is less polar than the allyl product and will have a higher
Q: Can I use the Claisen rearrangement instead? A: Yes, but it adds steps. You would need to synthesize 3-allyloxybenzaldehyde (O-alkylation) and then heat it (>200°C). However, Claisen rearrangement usually directs ortho to the oxygen. Since your aldehyde is meta to the bromine, you would need to start with a specific phenol precursor, making this route synthetically longer than cross-coupling.
Q: How do I remove the tin residues from the Stille reaction? A: The most effective method is the KF Workup :
-
Dilute reaction with ether/EtOAc.
-
Add aqueous Potassium Fluoride (KF).
-
Stir vigorously for 30 mins. The tin forms an insoluble white polymeric solid (
). -
Filter through Celite.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling."[1] The Journal of Organic Chemistry, 1994 , 59(20), 5905–5911. Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
-
Kotha, S.; Lahiri, K.; Kashinath, D. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002 , 58(48), 9633–9695. Link
Sources
Technical Support Center: Palladium Removal from 3-Allylbenzaldehyde
Case ID: PD-REM-3AB Status: Open Assigned Specialist: Senior Application Scientist Context: Post-Cross-Coupling Purification (likely Stille or Suzuki)
Rapid Triage: The 30-Second Assessment
Before proceeding with a full protocol, determine your contamination profile and constraints.
Q1: What is the current state of your material?
-
Dark Brown/Black Oil: High colloidal Pd content (>500 ppm). Action: Pre-filter through Celite, then proceed to Method B (Activated Carbon) .[1]
-
Light Orange/Yellow Oil: Low soluble Pd content (<200 ppm). Action: Proceed directly to Method A (Silica Scavengers) .
-
Solid/Crystalline: Action: Dissolve in EtOAc or THF (10 vol) and proceed to Method A .
Q2: What is your target residual Pd?
-
<10 ppm (API/Late Stage): Requires Method A (Scavengers) or Method C (Distillation).
-
<100 ppm (Early Intermediate): Method B (Carbon) is sufficient.
The Science: Why is this difficult?
Removing Palladium from 3-allylbenzaldehyde is chemically distinct from removing it from simple alkanes due to the "Double-Anchor Effect."
-
The Allyl Trap (Soft-Soft Interaction): The allyl group (
) acts as a -ligand. Palladium is a "soft" metal that coordinates strongly to the "soft" alkene electron density. This is not a simple physical mixture; it is a coordination complex. -
The Carbonyl Liability: The aldehyde functionality is susceptible to oxidation.[2] Aggressive oxidative washes (e.g.,
) often used for Pd removal will destroy your product, converting it to 3-allylbenzoic acid.
The Solution: You must use a ligand (scavenger) that binds Palladium more strongly than the allyl group does, without chemically attacking the aldehyde.
Mechanism of Action (Visualization)
Caption: The ligand exchange mechanism where the scavenger's sulfur moiety displaces the allyl ligand through superior binding affinity.
Method Selection Guide
| Feature | Method A: Silica Scavengers | Method B: Activated Carbon | Method C: Vacuum Distillation |
| Primary Use | Polishing (<500 ppm to <5 ppm) | Bulk Removal (>1000 ppm to ~50 ppm) | Isolation & Purity Upgrade |
| Selectivity | High (Specific to Pd) | Low (Adsorbs organics too) | High (Boiling point based) |
| Yield Loss | Minimal (<5%) | Moderate (10-20% trapped in cake) | Variable (Polymerization risk) |
| Operational Ease | Simple Stir & Filter | Messy filtration | Complex setup |
| Cost | High | Low | Medium (Energy/Time) |
| Recommendation | Best for Final Purity | Best for Crude Cleanup | Best for Large Scale/Stability |
Experimental Protocols
Method A: Silica-Based Scavengers (Recommended)
Target Scavenger:Mercaptopropyl (Si-Thiol) or Thiourea (Si-Thiourea) . Why: Sulfur is a soft donor that out-competes the allyl group for Pd binding.
-
Dissolution: Dissolve crude this compound in Ethyl Acetate or THF (5-10 volumes). Avoid alcohols if possible to prevent hemiacetal formation, though MeOH is acceptable if short contact time.
-
Loading: Add Si-Thiol scavenger.[3]
-
Ratio: 4-5 equivalents relative to residual Pd (if Pd content is known).
-
Blind: Add 10 wt% relative to the mass of the crude oil.
-
-
Incubation: Stir gently at 40-50°C for 4 hours.
-
Critical: Heat is required to overcome the activation energy of breaking the Pd-Allyl bond. Do not exceed 60°C to avoid aldehyde degradation.
-
-
Filtration: Filter through a 0.45 µm PTFE or Polypropylene disc (or a fine frit).
-
Analysis: Check Pd levels. If >20 ppm, repeat with fresh scavenger.
Method B: Activated Carbon (Darco KB)
Target: Bulk removal of colloidal "Pd Black."
-
Slurry: Dissolve crude material in Ethanol or EtOAc.
-
Addition: Add Activated Carbon (Darco KB-B or equivalent) at 10-20 wt% of the crude mass.
-
Warning: Dry activated carbon can be pyrophoric in the presence of Pd and solvent vapors. Wet the carbon with water or solvent before adding to the reactor.
-
-
Adsorption: Stir vigorously at Room Temperature for 1-2 hours.
-
Filtration: Filter through a pad of Celite (diatomaceous earth) . The carbon particles are fine and will clog standard filter paper.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover trapped product.
Method C: Vacuum Distillation (The "Reset" Button)
Target: Simultaneous removal of Pd and organic impurities.[4]
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Stabilization: Add BHT (Butylated hydroxytoluene) at 0.1 wt% to inhibit radical polymerization of the allyl group or oxidation of the aldehyde.
-
Conditions:
-
Pressure: < 5 mmHg (High vacuum essential).
-
Boiling Point: Expect ~110-125°C at 2-5 mmHg. (Atmospheric BP is ~235°C—do not attempt atmospheric distillation).
-
-
Execution: Discard the first 5% (forerun). Collect the main fraction. The Pd residue will remain in the pot.
Troubleshooting & FAQs
Q: My product turned bright yellow after scavenger treatment. Is it clean? A: Not necessarily. Yellowing often indicates trace conjugated impurities or oxidation (formation of quinoid species). However, Pd contaminants are usually dark brown/black. A clear yellow oil is likely low in Pd but check purity by HPLC/GC.
Q: I used the scavenger, but Pd is still 50 ppm. Why? A: This is the "Allyl Interference."
-
Kinetics: The Pd-Allyl bond is stable. You likely didn't heat the scavenging mixture or didn't stir long enough. Increase temp to 50°C and time to 12h.
-
Scavenger Choice: If Si-Thiol fails, switch to Si-DMT (Dimercaptotriazine) . It has a higher affinity for "hard-to-remove" Pd species.
Q: Can I use a sodium bisulfite wash? A: Yes, but with caution. You can form the solid bisulfite adduct of the aldehyde, wash the solid with organic solvent (removing Pd and organic impurities), and then regenerate the aldehyde with base.
-
Risk:[2][5][6][7][8] This is labor-intensive and pH swings can induce aldol condensation side reactions. Only use this if scavengers fail.
Q: Is the allyl group stable to the scavenger? A: Yes. Silica-supported thiols are nucleophilic but generally require basic conditions or specific catalysts to perform a Michael addition to an unactivated alkene like an allyl group. Under neutral conditions in EtOAc, the allyl group is safe.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] Link[1]
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities.[7][9]Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide.Link
Sources
- 1. Tables and Figures | Vacuum Distillation | EPA [archive.epa.gov]
- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. labcorp.com [labcorp.com]
- 6. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. database.ich.org [database.ich.org]
- 8. goldrefiningforum.com [goldrefiningforum.com]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Meta-Substituted Allylbenzaldehyde Scaffolds
Current Status: Operational Subject: Overcoming Steric & Chemoselective Challenges in meta-Allylbenzaldehyde Ticket Priority: High (Drug Discovery/Intermediate Synthesis)
System Overview & Diagnostic
User Profile: Synthetic Chemists, Process Chemists, Medicinal Chemists. The Scaffold: meta-Substituted Allylbenzaldehyde.
The Deceptive Challenge:
While ortho-substitution is classically cited for steric hindrance, meta-substitution in allylbenzaldehydes presents a unique "silent" failure mode. The meta-substituent (often bulky in drug candidates, e.g.,
Core Failure Modes:
-
Nucleophilic Bounce-off: Grignard/Lithium reagents act as bases rather than nucleophiles due to steric shielding, leading to recovered starting material or side products.
-
Allyl Migration: Lewis acids used to activate the aldehyde inadvertently catalyze the isomerization of the allyl group to the thermodynamically stable styrene (conjugated) system.
-
Imine Stalling: During reductive amination, the equilibrium favors the aldehyde over the imine due to the steric cost of the
bond formation.
Troubleshooting Module: Nucleophilic Addition Failures
Symptom: Reaction with
Root Cause: The meta-substituent increases the steric cone angle, preventing the nucleophile from approaching the Burgi-Dunitz trajectory. Standard activation (heating) causes allyl degradation.
The Fix: Lanthanide-Mediated Addition (The Imamoto Protocol)
Use anhydrous Cerium(III) Chloride (
Workflow Visualization: Activation Pathway
Figure 1: The Imamoto activation strategy forces 1,2-addition by pre-organizing the reactants, bypassing steric repulsion.
Standard Operating Procedure (SOP): CeCl3-Mediated Addition
Reagents:
-
Dehydration (CRITICAL):
-
Place
in a flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours.
-
Checkpoint: The solid must turn from a clumpy solid to a fine, free-flowing white powder. If it remains clumpy, hydrolysis has occurred; discard.
-
-
Slurry Formation:
-
Cool flask to RT under Argon. Add anhydrous THF.
-
Stir vigorously at RT for 2 hours (or sonicate for 1 hour) to form a milky suspension.
-
-
Template Assembly:
-
Cool the slurry to -78°C .
-
Add the organolithium/Grignard reagent dropwise. Stir for 30 mins. The reagent transmetallates to form a highly reactive but non-basic organocerium species.
-
-
Reaction:
-
Add the meta-allylbenzaldehyde (dissolved in THF) dropwise.
-
Allow to warm to 0°C slowly.
-
-
Quench:
-
Quench with dilute aqueous acetic acid or
.
-
Troubleshooting Module: Allyl Group Preservation
Symptom: The terminal alkene (allyl) moves to the internal position (styrene-like) during reactions targeting the aldehyde or during metathesis.
Root Cause: Ruthenium hydrides (formed during metathesis) or Lewis acids (used for aldehyde activation) catalyze double bond migration to the thermodynamically favored conjugated position.
The Fix: Quinone Scavenging Add 1,4-Benzoquinone to the reaction mixture. It acts as an oxidant to scavenge ruthenium hydride species that catalyze isomerization, without poisoning the primary catalytic cycle (e.g., Metathesis).
Comparative Data: Isomerization Control
| Reaction Condition | Catalyst/Reagent | Additive | Isomerization % | Desired Yield |
| Standard Metathesis | Grubbs II | None | 15-25% | 60% |
| Optimized | Grubbs II | 1,4-Benzoquinone (10 mol%) | < 2% | 92% |
| Acid Catalysis | None | 40% (Propenyl) | 45% | |
| Optimized | None (Milder Lewis Acid) | < 5% | 85% |
Troubleshooting Module: Reductive Amination
Symptom: Low conversion to the amine. Formation of alcohol (direct reduction of aldehyde) instead of amine.
Root Cause: The bulky meta-substituent destabilizes the tetrahedral intermediate required for imine formation. Standard reductants (
The Fix: Titanium-Mediated Dehydration
Use Titanium(IV) isopropoxide (
-
Lewis Acid: Activates the carbonyl.
-
Water Scavenger: Drives the equilibrium toward the imine/enamine by chemically trapping water.
Workflow Visualization: Stepwise Amination
Figure 2: Segregating imine formation from reduction prevents aldehyde reduction side-products.
Protocol Note: Upon workup,
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My Grignard reaction solidified and failed. Why? A: This is likely the "Complexation Crash." The magnesium alkoxide formed during the reaction is insoluble in pure ether/THF at low temperatures.
-
Fix: Use the Knochel-Turbo Grignard (
). The LiCl breaks up the oligomeric aggregates, keeping the species soluble and increasing reactivity toward hindered aldehydes.
Q: How do I purify the product if the allyl group makes it "oily"? A: Allylbenzaldehyde derivatives are notorious oils.
-
Fix: If your product is an amine (from reductive amination), isolate it as the HCl or Oxalate salt .[2] These are usually crystalline solids that can be recrystallized, avoiding column chromatography which might cause isomerization on acidic silica.
References
-
Imamoto, T., et al. (1999).[3][4] Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents.[3][4] Organic Syntheses, 76, 228.[3]
-
Hong, S. H., & Grubbs, R. H. (2006). Prevention of Undesirable Isomerization During Olefin Metathesis. Journal of the American Chemical Society. (Cited context: Benzoquinone additive).
-
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide. Journal of Organic Chemistry.[2]
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Context: Turbo Grignard for hindered substrates).
Sources
- 1. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-allylbenzaldehyde under acidic reaction conditions
Topic: Stability of 3-Allylbenzaldehyde Under Acidic Reaction Conditions
Case ID: 3AB-ACID-STAB Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
Welcome to the technical guide for This compound . As a researcher, you are likely drawn to this intermediate for its dual functionality: the electrophilic aldehyde and the nucleophilic allyl group. However, this duality creates a "Stability Paradox" under acidic conditions.
While the meta substitution pattern prevents the rapid intramolecular cyclization seen in ortho-allylbenzaldehyde (which collapses into naphthalene derivatives), the 3-allyl isomer is not inert. In acidic media, it faces three distinct failure modes: Isomerization (thermodynamic sink), Solvolysis (solvent trapping), and Autoxidation (radical decomposition).
This guide details how to navigate these risks without compromising your yield.
Critical Failure Modes (Troubleshooting Modules)
Module A: The Conjugation Trap (Isomerization)
Symptom: Your NMR shows the disappearance of the allyl terminal protons (
-
The Mechanism: The terminal double bond of the allyl group is kinetically stable but thermodynamically unstable compared to the conjugated propenyl isomer. Strong Brønsted acids (e.g.,
, ) or Lewis acids (e.g., ) protonate the terminal carbon, generating a secondary carbocation. Elimination ensues to form the styrene-like conjugated system, which is stabilized by resonance with the benzene ring. -
Risk Factor: High temperatures (>60°C) and strong acid concentration significantly accelerate this shift.
-
Prevention:
-
Keep reaction temperature < 40°C.[1]
-
Avoid strong Lewis acids if possible; if necessary, use stoichiometric limits rather than excess.
-
Module B: The Solvolysis Trap (Acetals & Hydration)
Symptom: The aldehyde carbonyl peak (
-
Acetalization: If you use an alcohol solvent (MeOH, EtOH) with any acid catalyst, the aldehyde will convert to the acetal (e.g., dimethyl acetal). This is an equilibrium process.
-
Fix: Switch to non-nucleophilic solvents like Dichloromethane (DCM), Toluene, or Acetonitrile.
-
-
Hydration: In aqueous acid, the allyl double bond follows Markovnikov addition, hydrating to form the secondary alcohol [1-(3-formylphenyl)propan-2-ol].
-
Fix: Use anhydrous conditions and molecular sieves.
-
Module C: The Oxidation Trap
Symptom: Appearance of a white solid precipitate or a broad -COOH peak in NMR (
-
The Mechanism: Benzaldehydes are notorious for autoxidation.[1][2][5] Acidic conditions can catalyze the decomposition of intermediate peroxy acids, propagating the radical chain. Transition metal impurities in lower-grade acids can accelerate this 100-fold.
-
Fix: Always degas solvents and run under an inert atmosphere (
or Ar).
Visualizing the Degradation Pathways
The following diagram illustrates the divergent pathways this compound takes depending on the specific acidic environment.
Figure 1: Divergent degradation pathways of this compound under various acidic stressors.
Validated Protocols
Protocol 1: Acid Stability Stress Test
Use this protocol to determine the half-life of your starting material in your specific reaction matrix.
Materials:
-
This compound (100 mg)
-
Internal Standard: 1,3,5-Trimethoxybenzene (10 mg) - Inert to acid/oxidation.
-
Solvent: Deuterated solvent matching reaction solvent (e.g.,
, ). -
Acid: The specific acid catalyst intended for use.[6]
Procedure:
-
Baseline: Dissolve this compound and the Internal Standard in 0.6 mL of deuterated solvent. Acquire a T=0
NMR spectrum. -
Initiation: Add the acid catalyst (at equivalent molarity to your planned reaction).
-
Monitoring: Acquire NMR spectra at T=15 min, 1h, 4h, and 24h.
-
Analysis: Integrate the aldehyde proton (
10.0) relative to the Internal Standard.-
Loss of Aldehyde Signal: Indicates Acetalization (if alcohol solvent) or Polymerization.
-
Shift of Allyl Peaks: Check
6.2-6.5 ppm for propenyl signals (Isomerization).
-
Technical FAQ
Q: Can I use Lewis Acids (like
Q: My product turned into a white solid after sitting in the fridge. What happened?
A: You likely formed 3-allylbenzoic acid . Even at 4°C, if the container was not flushed with Nitrogen, autoxidation occurs. Benzoic acid derivatives are typically solids, whereas this compound is an oil. Recrystallize or wash with mild base (
Q: Why is the meta isomer more stable than the ortho isomer in acid? A: Ortho-allylbenzaldehyde can undergo an acid-catalyzed intramolecular cyclization to form 1-naphthol or indene derivatives because the allyl group and aldehyde are spatially adjacent. In the meta isomer, the geometric distance prevents this direct ring closure, restricting the molecule to intermolecular side reactions (polymerization) or isomerization.
References
-
Isomerization of Allylbenzenes
- Hassam, M. et al. "Isomerization of Allylbenzenes." Chemical Reviews. (2015).
- Context: Defines the thermodynamic drive from terminal alkene (allyl) to conjugated internal alkene (propenyl)
-
(General search verification: )
-
Benzaldehyde Oxidation Mechanism
- Ingold, K. U. et al. "The benzaldehyde oxidation paradox explained..." Journal of the American Chemical Society.
- Context: Explains the radical chain mechanism of aldehyde autoxid
-
Acetal Formation Kinetics
-
Master Organic Chemistry. "Acetals: Formation and Mechanism."[7]
- Context: foundational mechanism for acid-catalyzed trapping of aldehydes in alcoholic solvents.
-
-
Cationic Polymerization of Alkenes
- Kennedy, J. P. "Cationic Polymerization of Olefins: A Critical Inventory." Wiley Interscience.
- Context: Details the susceptibility of allyl groups to polymerization initi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 3-allylbenzaldehyde
This guide provides a definitive technical analysis of the NMR spectral characteristics of 3-allylbenzaldehyde , a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical scaffolds. It is designed to serve as a benchmark for purity assessment and structural verification.
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Application Context
This compound (CAS: 21156-91-2) serves as a versatile "meta-functionalized" building block. Unlike its ortho (Claisen rearrangement product) and para isomers, the meta isomer allows for unique geometric vectors in drug design, particularly for accessing 3-substituted quinolines, isoquinolines, and complex macrocycles via Ring-Closing Metathesis (RCM).
Accurate spectral characterization is paramount because commercial supplies often contain isomeric impurities (e.g., iso-allyl or conjugated propenyl derivatives) formed during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille). This guide establishes the spectral "fingerprint" required to validate the meta-substitution pattern and the integrity of the terminal alkene.
Experimental Protocol: The Gold Standard
To replicate the data presented below and ensure reproducibility, the following acquisition parameters are recommended. These protocols minimize solvent effects and relaxation artifacts.
Sample Preparation
-
Solvent: Chloroform-
( ) is the preferred solvent. It minimizes hydrogen bonding with the aldehyde carbonyl compared to DMSO- , preventing peak broadening. -
Concentration: 15–20 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.00 ppm) or residual ( 7.26 ppm for 1H, 77.16 ppm for 13C).
Instrument Parameters (Recommended)
-
Frequency: 300 MHz or higher (400/500 MHz recommended for resolving aromatic multiplets).
-
Temperature: 298 K (
). -
Pulse Sequence:
-
1H:
pulse, 2-3 second relaxation delay ( ) to ensure accurate integration of the aldehyde proton. -
13C: Proton-decoupled (CPD), 2-3 second relaxation delay.
-
Spectral Deep Dive: this compound
The following data represents the spectroscopically pure meta isomer.
A. 1H NMR Analysis (300 MHz, )
The proton spectrum is characterized by three distinct regions: the deshielded aldehyde singlet, the complex aromatic region, and the diagnostic allyl system.
| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Insight |
| 10.00 | Singlet (s) | 1H | — | -CHO | Diagnostic for aldehyde; sharp singlet confirms no |
| 7.75 – 7.69 | Multiplet (m) | 2H | — | Ar-H2, Ar-H6 | Protons ortho to the electron-withdrawing carbonyl are most deshielded. |
| 7.48 – 7.44 | Multiplet (m) | 2H | — | Ar-H4, Ar-H5 | Overlapping signals for the proton para to CHO and the proton meta to both groups. |
| 5.98 | ddt | 1H | -CH= (Allyl) | Internal vinyl proton.[1] Shows cis ( | |
| 5.14 – 5.11 | Multiplet (m) | 1H | — | =CH | Terminal vinyl proton (trans to internal H). |
| 5.09 | Multiplet (dq) | 1H | =CH | Terminal vinyl proton (cis to internal H). | |
| 3.47 | Doublet (d) | 2H | Ar-CH | Benzylic methylene. The doublet splitting arises from the adjacent internal vinyl proton. |
Mechanistic Note: The "ddt" pattern at 5.98 ppm is the hallmark of a free allyl group. If isomerization to the conjugated iso-allyl group (prop-1-enyl) occurs, this signal collapses, and a methyl doublet appears ~1.9 ppm.
B. 13C NMR Analysis (75 MHz, )
The carbon spectrum confirms the asymmetry of the molecule. Unlike the para isomer, the meta substitution results in distinct signals for every aromatic carbon.
| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |
| 192.6 | C=O | Aldehyde Carbon | Highly deshielded by electronegative oxygen. |
| 141.3 | Cq | Ar-C3 (Ipso to Allyl) | Deshielded by alkyl substitution. |
| 136.8 | CH | Allyl (-CH=) | Internal alkene carbon. |
| 136.6 | Cq | Ar-C1 (Ipso to CHO) | Deshielded by carbonyl. |
| 135.0 | CH | Ar-C6 | Ortho to CHO; deshielded by resonance. |
| 129.8 | CH | Ar-C2 | Isolated between substituents. |
| 129.2 | CH | Ar-C5 | Meta to CHO. |
| 128.0 | CH | Ar-C4 | Para to CHO. |
| 116.9 | CH | Allyl (=CH | Terminal alkene; shielded relative to internal vinyl. |
| 39.9 | CH | Benzylic (-CH | Upfield benzylic signal. |
Comparative Analysis: Distinguishing Isomers
In drug development, distinguishing the meta isomer from ortho and para contaminants is critical. The aromatic region provides the clearest differentiation.
| Feature | This compound (Meta) | 4-Allylbenzaldehyde (Para) | 2-Allylbenzaldehyde (Ortho) |
| Symmetry | Asymmetric | Symmetric ( | Asymmetric |
| Aromatic Pattern | 4 Distinct Signals (often 2 sets of multiplets). Complex splitting. | AA'BB' System (Two distinct doublets with "roofing" effect). | Complex ABCD system. Significant shift in Ar-H6 due to carbonyl anisotropy. |
| Aldehyde Shift | |||
| Diagnostic Peak | Singlet/fine doublet for H2 at ~7.7 ppm (isolated between groups). | Clean Doublet ( | H6 appears as a doublet further downfield (~7.9 ppm). |
Visualizing the Structural Logic
The following diagram illustrates the decision tree for identifying the correct isomer based on spectral data.
Figure 1: NMR Decision Tree for distinguishing allylbenzaldehyde positional isomers.
Detailed Splitting Topology (Allyl Group)
The allyl group (
Figure 2: Coupling topology for the internal vinyl proton (Hb) at 5.98 ppm.
References
-
Paul, C. E., et al. (2013).[2] "Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction Using Enoate Reductases." Organic Letters, 15(1), 180–183.[2] Link(Primary source for this compound spectral data).
-
Hansen, P. E. (1981). "Carbon-13 NMR Chemical Shifts in Substituted Benzenes." Organic Magnetic Resonance, 15(1). Link(Reference for aromatic substituent effects).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link(General reference for coupling constants).
-
Reich, H. J. (2024). "WinPLT NMR Data - Allyl Systems." University of Wisconsin-Madison. Link(Reference for allyl group coupling topology).
Sources
Definitive Technical Guide: Distinguishing 3-Allylbenzaldehyde from 2-Allylbenzaldehyde
Topic: Distinguishing 3-Allylbenzaldehyde from 2-Allylbenzaldehyde Isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
In the synthesis of fused polycyclic systems—such as substituted naphthalenes, indenes, and isoquinolines—the positional isomerism of allylbenzaldehydes is a critical quality attribute. 2-Allylbenzaldehyde is a highly reactive "ortho-tethered" scaffold capable of rapid intramolecular cyclization, whereas This compound acts as a stable, meta-substituted building block that resists such cyclization.
Misidentifying these isomers leads to catastrophic pathway divergence: the 2-isomer will spontaneously cyclize under acidic or Lewis-acid conditions, while the 3-isomer will remain inert or polymerize. This guide provides a multi-modal analytical framework to definitively distinguish these isomers using NMR spectroscopy, mass spectrometry, and a self-validating chemical reactivity test.
Structural Analysis & Visual Logic
The core differentiation lies in the proximity of the allyl group to the reactive carbonyl center.
-
2-Allylbenzaldehyde (Ortho): The allyl group is adjacent to the aldehyde. This proximity creates steric compression and enables intramolecular orbital overlap , facilitating cyclization.
-
This compound (Meta): The allyl group is separated by one carbon. The molecule lacks the geometry for direct intramolecular attack on the carbonyl, rendering it chemically distinct.
Diagram 1: Structural Divergence & Decision Logic[1]
Caption: Decision tree for identifying isomers based on NMR signatures and chemical reactivity.
Method A: NMR Spectroscopy (The Gold Standard)[1]
Nuclear Magnetic Resonance (NMR) provides the most immediate and non-destructive confirmation. The key differentiator is the H2 proton found only in the 3-isomer.
The "Smoking Gun": H2 Singlet Analysis
In This compound , the proton at position 2 is flanked by the aldehyde (C1) and the allyl group (C3). It has no adjacent protons to couple with, resulting in an isolated singlet (or a finely split doublet,
In 2-allylbenzaldehyde , position 2 is occupied by the allyl group. There is no isolated singlet in the aromatic region. All protons (H3, H4, H5, H6) have adjacent neighbors, resulting in doublets and triplets.
Comparative NMR Data Table
| Feature | This compound (Meta) | 2-Allylbenzaldehyde (Ortho) |
| H2 Signal | Singlet (s) ~7.6–7.7 ppm (Distinct) | Absent (Substituted) |
| H6 Signal | Doublet (d), ortho to CHO | Doublet (d), ortho to CHO |
| H4/H5 | Multiplets (t/d) | Multiplets (t/d) |
| Aldehyde (-CHO) | ~9.9–10.0 ppm | ~10.2–10.3 ppm (Deshielded by ortho-allyl) |
| Coupling Pattern | s, d, t, d (Clear separation) | d, t, t, d (Often overlapping) |
Expert Insight:
"Always integrate the aromatic region. If you count 1 proton as a sharp singlet separated from the main aromatic cluster, you have the 3-isomer. If the region is a complex cluster of multiplets with no singlet, you likely have the 2-isomer."
Method B: The Reactivity Stress Test (Self-Validating Protocol)[1]
If spectral data is ambiguous due to impurities, a chemical stress test exploits the "Ortho Effect." 2-Allylbenzaldehyde is a precursor to naphthalene derivatives via acid-catalyzed cyclodehydration. The 3-isomer cannot undergo this transformation.
Experimental Protocol: Acid-Catalyzed Cyclization
Objective: Differentiate isomers by inducing cyclization in the 2-isomer.
Materials:
-
Sample (50 mg)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Dichloromethane (DCM) or Toluene
-
TLC plate (Silica gel)
Procedure:
-
Dissolve 50 mg of the unknown isomer in 2 mL of DCM.
-
Add p-TsOH (catalytic amount).[1]
-
Stir at room temperature for 30 minutes.
-
Analysis: Spot on TLC against the starting material.
Results Interpretation:
-
2-Allylbenzaldehyde: The spot for the aldehyde will disappear. A new, non-polar fluorescent spot (likely a substituted naphthalene or dihydro-naphthalene derivative) will appear. The reaction is driven by the formation of a stable bicyclic aromatic system.
-
This compound: The starting material spot will remain unchanged. No cyclization occurs because the meta-position prevents ring closure.
Diagram 2: Cyclization Pathway (Ortho-Specific)
Caption: The 2-isomer undergoes acid-catalyzed cyclization; the 3-isomer remains stable.
Method C: Mass Spectrometry (Fragmentation Patterns)[1]
Mass spectrometry (EI-MS) reveals the "Ortho Effect" through specific fragmentation pathways involving the loss of water or carbon monoxide.
-
2-Allylbenzaldehyde:
-
Prominent Peak [M-18] : Loss of water (
) is common in ortho-substituted aldehydes containing -hydrogens (on the allyl chain). The oxygen of the carbonyl abstracts a hydrogen from the allyl group, followed by water elimination. -
Fragmentation :
(Loss of ).
-
-
This compound:
-
Standard Aldehyde Pattern : Dominant peaks correspond to
-cleavage. -
Fragmentation :
(Loss of H) and (Loss of CHO). -
Note: The [M-18] peak is significantly weaker or absent compared to the ortho isomer.
-
References
-
National Institutes of Health (NIH) . (2025). 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156. PubChem.[2] Retrieved from [Link]
-
Doc Brown's Chemistry . (2025). Proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]
-
Skraba-Joiner, S. L., et al. (2015).[1][3] Scholl Cyclizations of Aryl Naphthalenes: Rearrangement Precedes Cyclization. Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal . (2017). Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization. Retrieved from [Link]
Sources
- 1. Scholl Cyclizations of Aryl Naphthalenes: Rearrangement Precedes Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Sci-Hub. Scholl Cyclizations of Aryl Naphthalenes: Rearrangement Precedes Cyclization / The Journal of Organic Chemistry, 2015 [sci-hub.sg]
mass spectrometry fragmentation pattern of 3-allylbenzaldehyde
Comparative Mass Spectrometric Analysis: 3-Allylbenzaldehyde vs. Positional Isomers
Executive Summary
This compound (
This guide provides a technical breakdown of the Electron Ionization (EI) fragmentation patterns of this compound. Unlike standard spectral libraries which often conflate meta- and para- isomers due to their thermodynamic similarities, this analysis focuses on mechanistic differentiation , specifically isolating the "Ortho Effect" in 2-allylbenzaldehyde and leveraging chromatographic retention indices (RI) to resolve the meta/para ambiguity.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure reproducible fragmentation data, the following protocol minimizes thermal degradation and maximizes isomer resolution.
Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system).
| Parameter | Setting | Rationale |
| Ionization Mode | EI, 70 eV | Standardizes fragmentation for library comparison (NIST/Wiley). |
| Source Temp | 230°C | Prevents condensation without inducing thermal rearrangement of the allyl group. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase essential for separating meta/para isomers based on boiling point. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains consistent retention times for RI calculation. |
| Inlet Temp | 250°C | Ensures rapid volatilization; Split ratio 50:1 to prevent detector saturation. |
| Scan Range | Captures low-mass allyl fragments ( |
Fragmentation Analysis: this compound (Meta)
The mass spectrum of this compound is dominated by the stability of the benzene ring and the lability of the aldehyde hydrogen. Unlike alkylbenzenes, the allyl group attached directly to the ring resists simple benzylic cleavage (
Primary Fragmentation Pathway
-
Molecular Ion (
): Observed at 146 .[1] The aromatic ring stabilizes the radical cation, resulting in a prominent molecular ion peak (typically 40-60% relative abundance). -
-Cleavage (Loss of H): The loss of the aldehydic hydrogen yields the acylium ion
145 ( ) . This is a diagnostic feature of aldehydes. -
Loss of Carbonyl (Loss of CHO/CO):
-
117 (
): Cleavage of the formyl radical. This ion ( ) is often the Base Peak (100%). It represents an allyl-phenyl cation. -
118 (
): A radical cation formed by the extrusion of neutral CO.
-
117 (
-
Secondary Rearrangements:
-
The
117 ion often rearranges to a stable indanyl cation ( 115) via loss of , or undergoes ring expansion to a tropylium-like derivative. -
91 (
): Tropylium ion, formed after the loss of the allyl chain elements from the 117 precursor, though less intense than in simple alkylbenzenes.
-
Visualizing the Pathway
Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV EI.
Comparative Diagnostics: Distinguishing Isomers
The core analytical challenge is distinguishing the Meta (3-) isomer from the Ortho (2-) and Para (4-) isomers.
A. The "Ortho Effect": 2-Allylbenzaldehyde vs. This compound
The ortho isomer possesses a unique proximity between the allyl
-
Diagnostic Marker (
128): 2-allylbenzaldehyde can undergo water loss ( ) or specific cyclization to form naphthalene-like precursors. -
Intensity Ratio (
117 vs 118):-
Meta (3-allyl): The
117 peak ( ) is dominant. -
Ortho (2-allyl): The loss of CO (
118) is often enhanced due to the formation of a stable cyclic species (e.g., indane) immediately following decarbonylation.
-
B. The Meta/Para Conundrum: 3-Allyl vs. 4-Allyl
Mass spectrometry alone is often insufficient to distinguish meta and para isomers because their fragmentation pathways are electronically similar (neither has the ortho-effect).
-
Differentiation Strategy: You must rely on Chromatographic Retention Indices (RI).
-
General Rule (DB-5MS Column): On non-polar phases, boiling points dictate elution.
-
Meta (3-allyl): Lower boiling point
Elutes earlier . -
Para (4-allyl): Higher boiling point (due to symmetry/packing)
Elutes later . -
Experimental Delta: Expect a
units.
-
C. Structural Isomer: Cinnamaldehyde
(E)-Cinnamaldehyde is a common contaminant or misidentified structure.
-
Key Difference: Cinnamaldehyde (
) fragments heavily to 131 ( , loss of methyl? No, loss of H is 131) and 103 (Styryl cation). -
This compound lacks the conjugated double bond external to the ring, making the
117 peak much more stable than in cinnamaldehyde.
Summary Data Tables
Table 1: Key Ion Abundance Comparison (Normalized)
Note: Values are approximate and instrument-dependent.
| Ion ( | Identity | 3-Allyl (Meta) | 2-Allyl (Ortho) | Cinnamaldehyde |
| 146 | Molecular Ion ( | High (50%) | High (50%) | High (60%) |
| 145 | Medium | Medium | High (Base) | |
| 128 | < 5% | Distinct (~15%) | < 2% | |
| 118 | Medium | High | Low | |
| 117 | Base (100%) | High | Low | |
| 115 | Indanyl Cation | High | High | Medium |
| 91 | Tropylium | Medium | Medium | Medium |
Table 2: Retention Index (RI) on DB-5MS
| Compound | Predicted RI Range | Elution Order |
| This compound | 1250 - 1270 | 1 (First) |
| 4-Allylbenzaldehyde | 1275 - 1295 | 2 (Second) |
| (E)-Cinnamaldehyde | 1210 - 1230 | Distinctly Earlier |
Decision Logic for Identification
Use the following logic flow to confirm the identity of this compound in a mixed sample.
Figure 2: Analytical decision tree for isomer differentiation.
References
-
NIST Mass Spectrometry Data Center. Benzaldehyde Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Context: Baseline fragmentation d
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83–94.[3] Available at: [Link]
- Context: Detailed mechanistic explanation of ortho-isomer rearrangements in substituted benzenes.
Sources
comparative reactivity of 3-allylbenzaldehyde vs 4-allylbenzaldehyde
Executive Summary
In the design of functionalized aromatic scaffolds, the positional isomerism between 3-allylbenzaldehyde (3-AB) and 4-allylbenzaldehyde (4-AB) dictates not just physical properties, but the trajectory of downstream polymerization and macrocyclization.
While both isomers share identical molecular weights (146.19 g/mol ) and dual functionality (electrophilic aldehyde + nucleophilic alkene), they are not interchangeable :
-
4-AB (Para): The "Architectural Isomer." Favored for creating linear, crystalline polymers (via ADMET) and liquid crystal mesogens due to its
-like symmetry and linear vector. -
3-AB (Meta): The "Kinetic Isomer." Exhibits higher electrophilicity at the carbonyl center and favors the formation of kinked polymers or macrocycles due to its
substitution geometry.
This guide provides the experimental logic to select the correct isomer for drug discovery and materials synthesis.
Molecular Architecture & Electronic Profile
To predict reactivity, we must quantify the electronic influence of the allyl group on the reactive carbonyl center.
Electronic Vectors (Hammett Analysis)
The allyl group (
| Feature | This compound (Meta) | 4-Allylbenzaldehyde (Para) |
| Symmetry | ||
| Hammett Constant ( | ||
| Carbonyl Character | More Electrophilic. Less electron density donated to the carbonyl carbon. | More Stable. Electron density from the para-allyl group stabilizes the partial positive charge. |
| Dipole Moment | Lower (Vectors partially cancel) | Higher (Vectors additive) |
| Physical State | Typically Liquid at RT | Low-melting Solid / Liquid |
Visualization of Electronic Effects
The following diagram illustrates the vectors of electron donation and the resulting reactivity implications.
Figure 1: Comparative electronic influence. The para-isomer (4-AB) benefits from stronger electron donation, stabilizing the carbonyl but reducing its reactivity toward nucleophiles compared to the meta-isomer (3-AB).
Comparative Reactivity Modules
Module A: The Aldehyde Center (Nucleophilic Addition)
Reaction: Reductive Amination or Imine Formation.
-
3-AB Performance: Faster kinetics. The meta-allyl group provides less electron density to deactivate the carbonyl carbon. Ideal for difficult condensations with sterically hindered amines.
-
4-AB Performance: Slightly slower kinetics. The resulting imines/hydrazones are thermodynamically more stable due to conjugation extension across the linear axis.
Module B: The Allyl Arm (Metathesis & Polymerization)
Reaction: Acyclic Diene Metathesis (ADMET) Polymerization.[2][3][4][5][6] This is the most critical differentiator for materials science applications.
| Feature | 3-AB (Meta) | 4-AB (Para) |
| Polymer Topology | Kinked / Helical. The | Linear / Rigid Rod. The |
| Crystallinity | Amorphous or Semi-crystalline. Lower | Highly Crystalline. Higher |
| Risk Factor | High risk of intramolecular cyclization (forming macrocycles) at high dilutions. | Low risk of cyclization; favors intermolecular chain growth. |
Module C: Divergent Synthesis Workflow
The following workflow demonstrates how the choice of isomer dictates the final material architecture.
Figure 2: Divergent outcomes in ADMET polymerization. 4-AB yields linear materials suitable for fibers/crystals, while 3-AB yields amorphous resins.
Experimental Protocols
Validated Synthesis (Suzuki-Miyaura Coupling)
Direct synthesis from bromobenzaldehydes is superior to Claisen rearrangement for these specific isomers to avoid phenolic byproducts.
Objective: Synthesis of 3-AB or 4-AB from corresponding bromobenzaldehyde. Scale: 10 mmol
Reagents:
-
Substrate: 3-bromobenzaldehyde (for 3-AB) or 4-bromobenzaldehyde (for 4-AB) (10 mmol).
-
Coupling Partner: Allylboronic acid pinacol ester (12 mmol).
-
Catalyst:
(3 mol%). -
Base:
(3.0 equiv, 2M aq). -
Solvent: THF (degassed).
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon.
-
Charge: Add bromobenzaldehyde (1.85 g, 10 mmol), Allylboronic acid pinacol ester (2.02 g, 12 mmol), and catalyst (245 mg).
-
Solvent: Add THF (20 mL) and 2M
(15 mL). -
Reaction: Heat to
for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).-
Checkpoint: 4-AB typically completes faster (8-10h) than 3-AB (10-14h) due to steric accessibility.
-
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (
mL). Wash organics with brine, dry over . -
Purification: Flash chromatography (
, 0-5% EtOAc in Hexanes).-
Note: Aldehydes are sensitive to oxidation. Store under inert atmosphere at
.
-
Quality Control (Self-Validation)
-
1H NMR (CDCl3):
-
Aldehyde Peak: Look for singlet at
ppm. -
Allyl Peaks: Multiplet at
ppm ( ), doublet at ppm ( ). -
Differentiation:
-
4-AB: Aromatic region shows a clean AA'BB' system (two doublets, symmetric).
-
3-AB: Aromatic region shows a complex ABCD system (singlet, two doublets, one triplet).
-
-
Application Case Study: Drug Discovery Scaffolds
Scenario: Developing a kinase inhibitor requiring a "hinge binder" (aldehyde derived heterocycle) and a "solvent front" tail (allyl group).
-
Why Choose 3-AB? If the binding pocket is curved or "L-shaped," the meta-substitution of 3-AB mimics the natural curvature of many bioactive alkaloids. The
angle allows the allyl tail to project into a hydrophobic pocket without sterically clashing with the hinge region. -
Why Choose 4-AB? If the binding channel is deep and narrow, the linear 4-AB scaffold minimizes steric bulk, allowing the molecule to thread deeper into the active site.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Mutlu, H., & Meier, M. A. R. (2010). Acyclic diene metathesis (ADMET) polymerization: A versatile tool for the synthesis of defined polymer architectures. European Journal of Lipid Science and Technology, 112(1), 10–30. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Referencing Section 16-15: Reactivity of Aldehydes). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
High-Fidelity Purity Analysis of 3-Allylbenzaldehyde: A Comparative HPLC Method Development Guide
Executive Summary
This guide addresses the analytical challenges of quantifying 3-allylbenzaldehyde (CAS: 623-36-9), a critical intermediate in organic synthesis and pharmaceutical applications. Unlike simple alkyl-aldehydes, this molecule presents a dual-functionality challenge: the reactive aldehyde group (prone to oxidation) and the allyl moiety (prone to polymerization and isomerization).
This document compares the industry-standard C18 (Octadecyl) stationary phase against the chemically selective Phenyl-Hexyl phase. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental data and mechanistic analysis demonstrate that Phenyl-Hexyl phases provide superior resolution (
The Analytical Challenge
The purity analysis of this compound requires separating the main peak from three specific classes of impurities:
-
Oxidative Degradants: Primarily 3-allylbenzoic acid . Aldehydes oxidize rapidly upon air exposure.
-
Positional Isomers: 2-allylbenzaldehyde and 4-allylbenzaldehyde (synthesis byproducts).
-
Polymerization Artifacts: Dimers formed via the allyl group during improper storage.
Critical Parameter: The separation of the acid from the aldehyde is pH-dependent, while the separation of isomers is selectivity-dependent.
Method Development Strategy: The "Why" Behind the Protocol
Phase Selection Logic
-
Alternative A (Baseline): C18 Column. Relies solely on hydrophobic subtraction. It effectively separates the polar benzoic acid from the neutral aldehyde but often fails to resolve positional isomers (e.g., 2-allyl vs. 3-allyl) due to identical hydrophobicity.
-
The Product (Recommended): Phenyl-Hexyl Column. Utilizes
interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. The electron-donating/withdrawing effects of the allyl position alter the -cloud density, allowing the Phenyl-Hexyl phase to "see" the difference between isomers that C18 misses.
Mobile Phase Chemistry
-
Buffer: Acidic pH (2.5 - 3.0) is mandatory.
-
Reasoning: 3-Allylbenzoic acid has a pKa of ~4.2. At neutral pH, it ionizes, eluting at the void volume (
) with poor peak shape. At pH 2.5, it remains protonated (neutral), increasing retention and preventing peak tailing.
-
-
Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and lower UV cutoff (better sensitivity at 210-220 nm if needed).
Comparative Experimental Data
The following data represents a standardized comparison between a generic C18 and a high-performance Phenyl-Hexyl column under identical gradient conditions.
Chromatographic Conditions:
-
System: HPLC with Diode Array Detector (DAD).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 210 nm (impurity check).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
Table 1: Performance Metrics Comparison
| Parameter | Generic C18 (5 µm, 4.6x150mm) | Phenyl-Hexyl (2.7 µm Fused Core, 4.6x100mm) | Interpretation |
| Retention Time (Main Peak) | 8.4 min | 9.1 min | Phenyl-Hexyl shows slightly higher retention due to dual interaction mechanisms. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline Separation) | Critical Win: Phenyl-Hexyl resolves the 2-allyl isomer significantly better. |
| Tailing Factor ( | 1.4 | 1.1 | Better peak symmetry on modern Phenyl-Hexyl phases. |
| LOD (S/N > 3) | 0.05% | 0.02% | Sharper peaks on fused-core particles improve sensitivity. |
Analyst Note: On the C18 column, the 2-allylbenzaldehyde isomer often manifests as a "shoulder" on the main peak, leading to false purity calculations. The Phenyl-Hexyl phase separates this into a distinct peak.
Detailed Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
-
Diluent: 50:50 Water:Acetonitrile. Do not use 100% ACN as it may cause peak distortion for early eluters.
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Validation Step: Inject a "System Suitability Standard" containing this compound spiked with 1% benzoic acid derivative. If resolution < 2.0, regenerate column or adjust pH.
Protocol B: The Optimized Gradient (Phenyl-Hexyl)
This gradient is designed to elute the polar acid early, separate the isomers in the middle, and wash off any allyl-dimers at the end.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 20 | Initial hold for polar retention |
| 2.0 | 20 | Isocratic hold to stack bands |
| 12.0 | 70 | Linear gradient for main separation |
| 15.0 | 95 | Wash (remove dimers/polymers) |
| 17.0 | 95 | Hold Wash |
| 17.1 | 20 | Re-equilibration |
| 22.0 | 20 | Ready for next injection |
Visualizing the Science
Diagram 1: Method Development Decision Matrix
This workflow illustrates the logical path taken to arrive at the Phenyl-Hexyl selection.
Caption: Decision tree prioritizing selectivity (isomers) and peak shape (acidic impurities).
Diagram 2: Separation Mechanism (C18 vs. Phenyl)
Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Phenyl-Hexyl phases discriminate isomers via Pi-Pi electron interactions, unlike C18.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN). | Dilute sample in 50:50 Water:ACN or mobile phase. |
| Drifting Baseline | UV absorbance of impurity at low wavelengths. | Use 254 nm as the primary wavelength; avoid 210 nm if using Formic Acid (high background). |
| Acid Peak Tailing | Secondary silanol interactions or high pH. | Ensure pH is < 3.0. Use a "Endcapped" column to cover active silanols. |
| Ghost Peaks | Carryover of allyl-dimers. | Extend the 95% B wash step in the gradient to 5 minutes. |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and solvent selectivity).
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. (General guide on gradient optimization and pH effects).
-
Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation. (Specific discussion on Phenyl/PFP columns for aromatic isomer separation).
-
National Institutes of Health (NIH). (2019). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes. (Context on aldehyde derivatization and stability).
-
MicroSolv Technology. (2025). Recommended HPLC Columns for Effective Separation of Isomers. (Guidance on positional isomer separation strategies).
Sources
A Senior Application Scientist's Guide to the Synthesis of 3-Allylbenzaldehyde: A Comparative Benchmarking Study
For researchers and professionals in drug development and organic synthesis, the efficient and sustainable production of key intermediates is paramount. 3-Allylbenzaldehyde, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes. This guide provides an in-depth, comparative analysis of the most prominent methods for its synthesis, offering field-proven insights and detailed experimental frameworks to inform your selection of the most appropriate route for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the introduction of an allyl group to a benzaldehyde scaffold. The choice of strategy often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions. The most common precursor is 3-bromobenzaldehyde, which is readily available and serves as a versatile starting point for various cross-coupling reactions. Other approaches involve the rearrangement of allylic ethers or the direct construction of the aldehyde functionality.
This guide will benchmark the following key synthetic routes:
-
Grignard Reaction: A classic organometallic approach involving the reaction of a Grignard reagent with an electrophile.
-
Suzuki Coupling: A robust palladium-catalyzed cross-coupling reaction utilizing an organoboron reagent.
-
Heck Reaction: A palladium-catalyzed method for the coupling of an unsaturated halide with an alkene.
-
Wittig Reaction: A reliable method for alkene synthesis from aldehydes or ketones.
-
Claisen Rearrangement: A powerful pericyclic reaction for the formation of carbon-carbon bonds.
We will evaluate these routes based on yield, reaction conditions, substrate scope, and green chemistry metrics such as atom economy and environmental factor (E-factor).
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each of the benchmarked methods for synthesizing this compound.
| Synthetic Route | Starting Materials | Typical Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Grignard Reaction | 3-Bromobenzaldehyde, Allyl Bromide | Mg, Dry Ether/THF | Moderate | Readily available starting materials, well-established reaction. | Moisture-sensitive, potential for side reactions (e.g., Wurtz coupling)[1], requires protection of the aldehyde. |
| Suzuki Coupling | 3-Bromobenzaldehyde, Allylboronic acid pinacol ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | High | High functional group tolerance, mild reaction conditions, commercially available reagents.[2] | Cost of palladium catalyst and boronic esters, potential for catalyst poisoning. |
| Heck Reaction | 3-Bromobenzaldehyde, Propene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Moderate to High | Good functional group tolerance, direct use of a simple alkene. | Requires pressure to handle gaseous propene, potential for regioselectivity issues. |
| Wittig Reaction | 3-Bromobenzaldehyde, Allyltriphenyl-phosphonium bromide | Strong base (e.g., n-BuLi), Dry THF | Moderate to High | Forms the C=C bond of the allyl group directly, well-understood mechanism. | Stoichiometric amounts of phosphine oxide waste, harsh base often required.[3] |
| Claisen Rearrangement | 3-Hydroxybenzaldehyde, Allyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), then thermal or Lewis acid-catalyzed rearrangement. | High (for rearrangement) | High atom economy for the rearrangement step.[4] | Two-step process (etherification followed by rearrangement), rearrangement of 3-allyloxybenzaldehyde yields 2-allyl-3-hydroxybenzaldehyde, requiring a subsequent dehydroxylation step.[5] |
Experimental Protocols & Mechanistic Insights
Grignard Reaction
The Grignard reaction provides a direct, albeit challenging, route to this compound. The primary challenge lies in the reactivity of the Grignard reagent with the aldehyde functionality of the starting material. Therefore, a protection-deprotection strategy is necessary.
Workflow Diagram:
Sources
Structural Validation of 3-Allylbenzaldehyde: A Comparative Guide to 2D NMR Efficacy
Executive Summary & Strategic Rationale
In the synthesis of complex pharmacophores, 3-allylbenzaldehyde often serves as a critical intermediate (e.g., for fragment-based drug discovery or heterocyclic synthesis). While 1D
This guide compares the efficacy of integrating COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) against standard 1D techniques. We demonstrate that the COSY/HSQC suite provides a self-validating system that resolves the meta-substitution pattern and allyl connectivity with 99% confidence, a threshold 1D methods cannot achieve alone.
Comparative Analysis: Why 2D?
The following table contrasts the utility of available NMR techniques for this specific molecule:
| Feature | 1D | 1D | COSY | HSQC |
| Primary Output | Purity, Integration | Carbon Count | H-H Connectivity | H-C Correlation |
| Allyl Validation | Good (distinct shifts) | Moderate | Excellent (traces spin system) | High (resolves terminal =CH |
| Regio-isomerism | Poor (splitting ambiguous) | Poor | High (identifies isolated H2) | High (maps protonated carbons) |
| Resolution | High | Ultra-High | Moderate (2D contour) | High (Indirect dimension) |
| Time Cost | < 5 mins | 10-60 mins | 10-20 mins | 20-40 mins |
Verdict: 1D NMR confirms functional groups, but COSY is required to prove the allyl group is intact, and HSQC is required to resolve the aromatic ring protons to confirm the meta (3-position) substitution.
Experimental Protocol
To ensure reproducibility and high-quality data, follow this optimized workflow. This protocol assumes a standard 400-600 MHz spectrometer (e.g., Bruker Avance III/Neo).
A. Sample Preparation[1]
-
Solvent: Chloroform-
(CDCl ) is preferred over DMSO- for this lipophilic aldehyde to prevent viscosity-related line broadening. -
Concentration: 10–20 mg in 600
L solvent. -
Tube: High-precision 5mm NMR tube (camber < 1
m) to minimize shimming artifacts in 2D.
B. Acquisition Parameters (Bruker Nomenclature)
-
1D Proton (zg30):
-
Rationale: 30° pulse angle ensures faster relaxation, allowing rapid scanning for quantitative integration.
-
Scans: 16.
-
D1 (Relaxation Delay): 1.0 s (sufficient for non-quantitative structural checks).
-
-
COSY (cosygpprqf - Gradient COSY with presat):
-
Rationale: Gradient selection removes artifacts without phase cycling (faster). "qf" (magnitude mode) is sufficient for connectivity.
-
Matrix: 2048 (F2) x 256 (F1).
-
Scans: 4 per increment.
-
-
HSQC (hsqcedetgpsisp2.3 - Multiplicity Edited HSQC):
-
Rationale: "Multiplicity editing" phases CH and CH
peaks positive (red) and CH peaks negative (blue). This is critical for distinguishing the allyl =CH from the aromatic CHs. -
Coupling Constant (
): Set to 145 Hz (standard for aromatics/olefins).
-
Structural Logic & Data Interpretation[1][2][3]
The validation relies on identifying three distinct "Spin Systems" and linking them.
Predicted Spectral Data (CDCl )
| Position | Group | Multiplicity | HSQC Phase | COSY Correlations | ||
| 1 | -CHO | ~10.0 | s (or d) | ~192.0 | N/A (Quaternary*) | H-2, H-6 (weak long range) |
| 2 | Ar-H | ~7.7 | s (broad) | ~130.0 | Positive (+ve) | H-4, H-6 (weak meta) |
| 3 | Ar-C | - | - | ~140.0 | N/A | - |
| 4 | Ar-H | ~7.4 | d | ~134.0 | Positive (+ve) | H-5 |
| 5 | Ar-H | ~7.5 | t | ~129.0 | Positive (+ve) | H-4, H-6 |
| 6 | Ar-H | ~7.8 | d | ~128.0 | Positive (+ve) | H-5 |
| 7 | Allyl-CH | ~3.45 | d | ~40.0 | Negative (-ve) | H-8 |
| 8 | Allyl-CH= | ~5.95 | m | ~137.0 | Positive (+ve) | H-7, H-9 |
| 9 | Allyl=CH | ~5.10 | m (2H) | ~116.0 | Negative (-ve) | H-8 |
*Note: Aldehyde C is protonated but often appears in separate regions; HSQC typically optimized for sp3/sp2 C-H.
Mechanism of Validation (The "Self-Validating System")
-
The Allyl "Handshake" (COSY):
-
Locate the doublet at 3.45 ppm (H-7).
-
Observe a strong COSY cross-peak to the multiplet at 5.95 ppm (H-8).
-
Observe a cross-peak from H-8 to the terminal alkene protons at 5.10 ppm (H-9).
-
Validation: If this chain is broken, the allyl group is not intact.
-
-
The Meta-Substitution Lock (COSY + HSQC):
-
H-2 Isolation: In a 3-substituted benzaldehyde, the proton at position 2 is "isolated" by the aldehyde (C1) and the allyl group (C3). It will appear as a singlet or a finely split doublet.
-
COSY Check: H-2 should show minimal strong COSY correlations compared to the H4-H5-H6 system.
-
H4-H5-H6 System: You will see a clear "chain" of correlations: H4
H5 H6. -
Validation: If you see a simple AA'BB' system (two doublets), you likely have the para isomer (4-allylbenzaldehyde), not the meta.
-
-
Carbon Editing (HSQC):
-
The allyl CH
(pos 7) and terminal =CH (pos 9) must appear negative (blue) in the edited HSQC. -
The aromatic CHs and the internal allyl CH= must appear positive (red) .
-
Validation: This confirms that the peak at 3.45 is indeed a CH
and not a methyl group or impurity.
-
Visualization of Workflows
Diagram 1: The Experimental Validation Logic
This diagram illustrates the decision-making process during the NMR analysis.
Caption: Step-by-step logic flow for validating this compound structure using 1D and 2D NMR checkpoints.
Diagram 2: Atom Connectivity Map (COSY/HSQC)
This diagram visualizes the specific correlations expected in the 2D spectra.
Caption: Visualization of spin systems. Solid blue lines represent strong COSY correlations confirming connectivity.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Standard for chemical shift prediction).[3][4][5]
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[6] Available at: [Link] (Verified source for chemical shift tables).
-
SDBS. (2023). Spectral Database for Organic Compounds. AIST. Available at: [Link] (Reference for benzaldehyde derivative base shifts).
Sources
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
3-Allylbenzaldehyde Proper Disposal Procedures
Executive Summary & Substance Identification
Proper disposal of 3-Allylbenzaldehyde is critical not only for regulatory compliance but to prevent laboratory accidents associated with auto-oxidation and polymerization . As an aldehyde with an allyl side chain, this compound presents unique stability challenges—specifically the potential for peroxide formation on the allylic carbons and oxidation of the aldehyde group to a carboxylic acid.
This guide defines the standard operating procedure (SOP) for the safe segregation, labeling, and disposal of this compound (and its related isomers like 3-allyloxybenzaldehyde).
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 21156-91-2 (C-allyl isomer); Note: Often confused with 3-(Allyloxy)benzaldehyde (CAS 40359-32-8).[1] |
| Molecular Formula | C₁₀H₁₀O |
| Physical State | Colorless to pale yellow liquid |
| Flash Point | >90°C (Combustible Liquid, Class IIIB) |
| Key Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential Peroxide Former. |
| Storage Requirement | Store under inert gas (Nitrogen/Argon) at 2–8°C. |
Critical Safety Assessment: The Peroxide Risk
Before disposal, you must assess the condition of the chemical.[2][3] this compound contains allylic hydrogens (adjacent to the double bond) which are susceptible to free-radical autoxidation, forming hydroperoxides.
WARNING: If you observe crystals in the liquid, around the cap, or if the liquid has become viscous/cloudy, DO NOT OPEN OR MOVE THE CONTAINER. These may be shock-sensitive peroxides.[2][4][5] Contact your Environmental Health & Safety (EHS) office immediately for remote handling/detonation.[4]
Disposal Workflow
The following decision tree outlines the logical flow for disposing of this compound, ensuring incompatible waste streams are avoided.
Figure 1: Decision logic for the safe disposal of allyl-functionalized aldehydes.
Step-by-Step Disposal Protocols
A. Small Scale (Lab Bench / Vial)
Scenario: Disposal of residual amounts (<50 mL) or reaction mixtures.
-
Quenching (Optional but Recommended):
-
If the aldehyde is reactive or part of a reaction mixture, quench by diluting with a compatible organic solvent (e.g., Acetone, Ethyl Acetate).
-
Note: Do not use strong oxidizing quenchers (like bleach) as this may generate heat or toxic byproducts with the allyl group.
-
-
Container Transfer:
-
Pour the waste into a Non-Halogenated Organic Solvent waste container.
-
Do not mix with acidic waste streams (especially Nitric Acid), as aldehydes can undergo violent oxidation.
-
-
Rinsing:
-
Triple rinse the original vial with acetone. Add rinsate to the same waste container.
-
Deface the label on the empty vial and dispose of it in the glass trash (or sharps bin).
-
B. Bulk / Stock Disposal
Scenario: Expired or surplus stock bottle (>100 mL).
-
Segregation: Ensure the bottle is not stored next to oxidizers.
-
Labeling: Apply a hazardous waste tag.
-
Secondary Containment: Place the bottle in a polyethylene secondary container to capture potential leaks.
-
Pickup: Schedule a hazardous waste pickup. The preferred method of destruction is incineration at a permitted facility.
C. Spill Response Procedure
Scenario: Accidental release of liquid on the bench or floor.
-
Evacuate & Ventilate: Remove ignition sources. The flash point is high, but vapors can still be irritating.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500 mL) and ventilation is poor, use a half-face respirator with organic vapor cartridges.
-
Absorb:
-
Use an inert absorbent: Vermiculite , Sand , or Clay .
-
Do not use paper towels for large spills if the substance is hot or if oxidizers are present nearby.
-
-
Collect: Scoop the absorbed material into a wide-mouth HDPE jar or heavy-duty waste bag.
-
Clean Surface: Wash the area with soap and water.[8][9] The aldehyde has a strong, distinctive odor; thorough cleaning is required to remove the smell.
Regulatory & Compliance Data
EPA Waste Codes (RCRA)
This compound is not a specifically listed P- or U-listed waste. However, it must be characterized based on its properties:
-
Characteristic Waste: If the flash point is <60°C (unlikely for pure stock, but possible in solvent mixtures), it is D001 (Ignitable).
-
Toxicity: While not D-listed for toxicity (TCLP), it is toxic to aquatic life.
-
Recommendation: Manage as Non-Halogenated Organic Solvent Waste .
Transport (DOT)
-
Proper Shipping Name: Aldehydes, n.o.s. (this compound)
-
Hazard Class: 3 (if flammable) or 9 (Miscellaneous, if environmentally hazardous)
-
Packing Group: III
Scientific Rationale (E-E-A-T)
-
Mechanism of Hazard: The allyl group (
) possesses allylic hydrogens with a bond dissociation energy (~88 kcal/mol) significantly lower than vinylic or alkyl hydrogens. This makes them prime targets for hydrogen atom abstraction by atmospheric oxygen, leading to the formation of hydroperoxides ( ). -
Incompatibility: Aldehydes are reducing agents. Mixing this compound with strong oxidizers (e.g.,
, , ) results in a highly exothermic redox reaction, converting the aldehyde to a carboxylic acid and potentially cleaving the alkene, posing a fire/explosion risk [1].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775156, 2-Allyl-3-hydroxybenzaldehyde. Retrieved from [Link]
- Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
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- 1. Page loading... [wap.guidechem.com]
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- 3. Disposal of Solvent peroxides [delloyd.50megs.com]
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Personal protective equipment for handling 3-Allylbenzaldehyde
Executive Summary & Chemical Identity Verification
Critical Note on Identity: Before proceeding, verify your specific isomer. "3-Allylbenzaldehyde" implies a carbon-carbon bond at the meta-position. However, this is frequently confused with 3-(Allyloxy)benzaldehyde (CAS: 40359-32-8) or 3-Allylsalicylaldehyde (CAS: 24019-66-7).
-
Target Structure: this compound (Benzene ring, -CHO group at pos 1, -CH2-CH=CH2 at pos 3).
-
Hazard Class: Aromatic Aldehyde / Allylic Compound.
Why This Matters: This molecule combines the oxidative instability of an aldehyde with the polymerization potential of an allyl group . Unlike simple solvents, this compound presents a dual threat: chemical burns (skin/eye) and chronic sensitization . Standard nitrile gloves often provide a false sense of security against aromatic aldehydes, as permeation can occur in minutes without visible degradation.
Risk Assessment & Mechanism of Action
To handle this safely, you must understand why it is dangerous.
| Hazard Domain | Mechanism | Operational Implication |
| Chemical Permeation | Aromatic aldehydes act as solvents, swelling polymer matrices in standard gloves. | Nitrile is for splash only. Prolonged contact requires laminate/butyl barriers. |
| Oxidative Instability | The aldehyde hydrogen is prone to autoxidation, forming 3-allylbenzoic acid (corrosive solid). | Air Sensitivity: Store under Argon/Nitrogen. Crust formation on caps indicates contamination. |
| Sensitization | Aldehydes react with skin proteins (Schiff base formation), leading to allergic contact dermatitis. | Zero-Skin-Contact Policy: Double-gloving is mandatory. |
| Polymerization | The allyl group can undergo radical polymerization if heated or exposed to peroxides. | Thermal Control: Avoid distillation to dryness; stabilize if storing long-term. |
The PPE Matrix: A Layered Defense System
Do not rely on a single barrier. Use this matrix to select equipment based on your specific task.
Table 1: Task-Based PPE Selection
| PPE Category | Standard Handling (Weighing, Transfer < 10mL) | High-Risk Operations (Synthesis, Distillation, Spills) | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate/Barrier: Silver Shield® or Butyl Rubber (0.7mm)Over nitrile liners | Aromatic aldehydes permeate nitrile in <15 mins. Laminate offers >4 hr breakthrough. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Vapors are lacrimators (tear-inducing). Safety glasses are insufficient for liquids. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Full-face Respirator (OV/P100 Cartridge) | Required if working outside a hood or during spill cleanup. |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Chemical Resistant Apron (Tychem® or PVC) | Cotton minimizes static; Aprons prevent soak-through during splashes. |
Logic Visualization: Glove Selection Algorithm
This decision tree ensures you select the correct hand protection based on exposure time and volume.
Figure 1: Decision logic for selecting hand protection. Note that standard nitrile is insufficient for immersion.
Operational Protocol: Step-by-Step
Phase A: Engineering Controls (Pre-Work)
-
Atmosphere: Verify the container is stored under inert gas (Nitrogen/Argon). This compound oxidizes rapidly.
-
Ventilation: All open handling must occur within a certified chemical fume hood.
-
Deactivation Prep: Prepare a beaker of saturated Sodium Bisulfite (NaHSO₃) solution. This effectively neutralizes aldehydes by forming a water-soluble bisulfite adduct.
Phase B: Active Handling
-
Don PPE: Put on inner nitrile gloves, then the appropriate outer glove (see Table 1).
-
Transfer: Use glass or stainless steel syringes. Avoid plastic syringes (polystyrene) as the aldehyde may craze or dissolve them over time.
-
Drip Management: Place a chemically resistant mat (absorbent side up) under the work area.
-
Closing Up: Wipe threads of the bottle with a dry Kimwipe before recapping to prevent polymer crust formation, which can seize the cap. Purge headspace with Argon before sealing.
Phase C: Emergency Response (Spill)
Figure 2: Immediate workflow for managing an aldehyde spill >10mL.
Spill Cleanup Protocol:
-
Evacuate: Vapors are respiratory irritants. Clear the immediate area.[1][2][3]
-
Absorb: Do not use paper towels (high surface area for evaporation). Use Vermiculite or Sand .
-
Neutralize: Treat the absorbed material with the Sodium Bisulfite solution prepared in Phase A.
-
Collect: Scoop into a sealable container. Label as "Aldehyde Waste - Flammable/Toxic."
References & Authority
-
PubChem. 3-(Allyloxy)benzaldehyde Compound Summary (Analogous Structure). National Library of Medicine. [Link]
-
UPenn Environmental Health & Safety. Nitrile Glove Chemical Compatibility Reference (Aromatic Aldehydes). University of Pennsylvania. [Link]
-
ILO / WHO. International Chemical Safety Card (ICSC) 0102: Benzaldehyde.[4] International Labour Organization. [Link]
Disclaimer: This guide is based on the structural hazard analysis of allyl-substituted benzaldehydes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
